2-Imidazolidone hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazolidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121325-67-5 | |
| Record name | 121325-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Molecular and Supramolecular Architecture of 2 Imidazolidone Hemihydrate
Crystallographic Investigations of 2-Imidazolidone (B142035) Hemihydrate
The structure of 2-imidazolidone hemihydrate, with the chemical formula (C₃H₆N₂O)₂·H₂O, has been meticulously determined through single-crystal X-ray diffraction analysis. These investigations offer a definitive look at its solid-state structure.
Crystallographic analysis has established that this compound crystallizes in the monoclinic system. The specific space group has been identified as P2(1)/c . This space group is centrosymmetric and belongs to point group 2/m.
The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions of this cell have been precisely measured at a temperature of 298 K. The parameters are detailed in the table below.
| Parameter | Value |
| a | 12.338(3) Å |
| b | 10.323(3) Å |
| c | 7.669(2) Å |
| α | 90° |
| β | 106.31(2)° |
| γ | 90° |
| Volume (V) | 936.5(4) ų |
Interactive Data Table: Click on headers to sort.
The asymmetric unit is the smallest part of the crystal structure from which the entire unit cell can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit is notably complex, containing two independent molecules of 2-imidazolidinone and one molecule of water.
The unit cell contains a total of four of these formula units (Z=4). Consequently, the entire unit cell comprises eight molecules of 2-imidazolidinone and four molecules of water. One of the two independent 2-imidazolidinone molecules within the asymmetric unit exhibits positional disorder, indicating it occupies two slightly different positions within the crystal lattice.
The five-membered imidazolidinone ring is not planar. Its specific puckered conformation is a result of minimizing steric and torsional strain.
In the solid state, the two crystallographically independent 2-imidazolidinone molecules adopt conformations that are intermediate between two classic puckered forms: the C₂(2) twist (or half-chair) conformation and the Cₛ envelope conformation. In an ideal envelope conformation, four atoms are coplanar while the fifth is out of the plane, acting as the "flap". In the observed structure, the puckering is shared among the atoms, resulting in a shape that does not perfectly match either the pure twist or envelope form but lies between them.
The deviation of the ring atoms from a mean plane quantifies the degree of puckering. In the structure of this compound, the atoms of the five-membered rings deviate from planarity to relieve internal strain. The disordered molecule, in particular, shows two distinct conformations, each with its own set of atomic deviations. The precise atomic coordinates from the crystallographic study show that the carbon atoms of the ethylene (B1197577) bridge (C4 and C5) are the most significantly displaced from the mean plane defined by the other ring atoms, which is characteristic of conformations between the envelope and twist forms.
Intermolecular Hydrogen Bonding Interactions
Influence of Crystallization Conditions on Solid-State Structure
The solid-state structure of a molecular compound is highly dependent on the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, and rate of evaporation can dictate the resulting crystal lattice, including the incorporation of solvent molecules to form solvates or hydrates. In the case of 2-imidazolidone, its ability to form a hemihydrate—a crystal structure incorporating one water molecule for every two molecules of the compound—is a direct consequence of its crystallization from an aqueous environment.
While specific systematic studies on the polymorphism of this compound are not extensively documented, general principles of crystallization provide insight. The formation of the hemihydrate is favored when crystallizing from water or solvent mixtures with sufficient water content. The hydrogen bonding capabilities of the 2-imidazolidone molecule, with its two N-H donor sites and one C=O acceptor site, are complemented by the hydrogen bonding potential of water, which can act as both a donor and an acceptor. This facilitates the integration of water into the crystal lattice, leading to a stable, ordered supramolecular assembly.
For the anhydrous form of 2-imidazolidone, crystallization from methanol (B129727) with charcoal treatment is a documented purification method. researchgate.net Studies on co-crystals, such as the one formed between succinic acid and 2-imidazolidinone, have utilized ethanol (B145695) as the crystallization solvent, resulting in a new crystalline phase with distinct properties. utm.my Furthermore, 2-imidazolidinone has been used as a component in deep eutectic solvents for the ionothermal synthesis of metal-organic frameworks, highlighting its solubility and interaction in varied chemical environments. mdpi.com These examples underscore that the final solid-state structure is a product of the specific intermolecular interactions favored by the crystallization medium. The presence of water allows for the formation of a robust hydrogen-bonding network that stabilizes the hemihydrate structure.
Solid-State Spectroscopic Analysis of this compound
Spectroscopic techniques are vital for elucidating the structure and bonding within a crystalline solid. For this compound, solid-state spectroscopy provides direct information on the molecular environment, the effects of crystal packing, and the nature of the hydrogen bonds involving the imidazolidone and water molecules.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the local environment of atomic nuclei in a crystalline material. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed structural information. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of less abundant nuclei like ¹³C.
In the hemihydrate, the water molecule forms hydrogen bonds with the 2-imidazolidone molecules, which would influence the electron density around the carbon and nitrogen atoms. This would likely lead to different chemical shifts compared to the anhydrous form. For instance, the carbonyl carbon is particularly sensitive to hydrogen bonding at the oxygen atom. In solid-state ¹³C CP-MAS studies of related imidazolidine-2-thione, the thione (C=S) carbon shows distinct shifts that are sensitive to the solid-state environment. researchgate.net Similarly, ¹H MAS NMR would be expected to show distinct signals for the N-H protons and the protons of the water molecule, with chemical shifts indicative of their involvement in the hydrogen-bonding network. researchgate.net
Table 1: Expected Nuclei and Interactions for Solid-State NMR of this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹³C | 35-45 (-CH₂-), 160-170 (C=O) | Local carbon environment, influence of hydrogen bonding on carbonyl group, number of crystallographically inequivalent molecules. |
| ¹H | 3-5 (-CH₂-), 6-9 (N-H), 4-6 (H₂O) | Proton environments, strength and geometry of hydrogen bonds. |
| ¹⁵N | 80-100 | Nitrogen environment, direct probe of N-H hydrogen bonding. |
Infrared (IR) spectroscopy is an essential tool for identifying functional groups and probing hydrogen-bonding interactions. The absorption frequencies of stretching vibrations, particularly for O-H, N-H, and C=O bonds, are highly sensitive to their involvement in hydrogen bonds. williams.edu
In the IR spectrum of this compound, several key regions provide insight into its supramolecular structure. The presence of water is confirmed by characteristic O-H stretching bands, typically appearing in the broad region of 3200-3600 cm⁻¹. The exact position and shape of these bands depend on the strength of the hydrogen bonds formed by the water molecule. americanpharmaceuticalreview.com
The N-H stretching vibrations of the imidazolidone ring, expected around 3300-3500 cm⁻¹, are also indicative of hydrogen bonding. In a non-hydrogen-bonded state, these bands are typically sharp. In the hemihydrate crystal, the involvement of the N-H groups as hydrogen bond donors to either the carbonyl oxygen of a neighboring imidazolidone or the oxygen of the water molecule causes a shift to lower frequencies and band broadening. researchgate.net
The carbonyl (C=O) stretching vibration is particularly informative. In an isolated 2-imidazolidone molecule, this band would appear at a higher frequency. In the hemihydrate, hydrogen bonding to the carbonyl oxygen by N-H groups or the water molecule weakens the C=O double bond, resulting in a shift of the stretching band to a lower wavenumber, typically in the range of 1650-1690 cm⁻¹. For instance, in a cobalt complex, the coordinated 2-imidazolidone shows a C=O band at 1659 cm⁻¹, shifted due to coordination. niscpr.res.in The analysis of these characteristic bands in the IR spectrum confirms the formation of an extensive hydrogen-bonding network within the crystal. thermofisher.com
Table 2: Key IR Absorption Bands for Characterizing Hydrogen Bonding in this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation in Hemihydrate Structure |
| O-H stretch (water) | 3200 - 3600 | Confirms presence of water; position and width indicate H-bond strength. |
| N-H stretch | 3300 - 3500 | Lower frequency and broadening indicate N-H groups acting as H-bond donors. |
| C=O stretch | 1650 - 1690 | Lower frequency indicates the carbonyl oxygen is acting as an H-bond acceptor. |
| N-H bend | 1500 - 1580 | Shift to higher frequency can also indicate hydrogen bonding. |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering requires a change in its polarizability. edinst.com This selection rule difference often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.
For this compound, Raman spectroscopy is particularly useful for analyzing symmetric vibrations and the skeletal modes of the ring structure. Water is a very weak Raman scatterer, which is an advantage as its signals will not overwhelm the spectrum, allowing for a clearer view of the vibrations of the 2-imidazolidone molecule itself. edinst.com
The C=O stretching mode, which is strong in the IR spectrum, will also be present in the Raman spectrum. However, symmetric vibrations, such as the symmetric stretching of the C-N bonds within the urea (B33335) moiety or the ring breathing mode, often give rise to strong and sharp Raman signals. A laboratory study involving the Raman spectrum of anhydrous 2-imidazolidone highlights its utility in identifying key functional groups. americanpharmaceuticalreview.com In a study of urea, a related molecule, the C-N stretching mode gives a prominent peak near 1002 cm⁻¹ in the Raman spectrum. uhu-ciqso.es Similar ring and stretching modes are expected for this compound, and their precise frequencies would be influenced by the crystal packing and hydrogen-bonding interactions specific to the hemihydrate structure.
Table 3: Expected Prominent Raman Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H stretch | 3300 - 3500 | Complements IR data on hydrogen bonding. |
| C-H stretch | 2850 - 3000 | Provides information on the ethylene bridge of the ring. |
| C=O stretch | 1650 - 1690 | Sensitive to hydrogen bonding environment. |
| Ring Breathing/Symmetric C-N stretch | 900 - 1100 | Often a strong and characteristic Raman band for cyclic structures. |
| Ring Deformation Modes | 400 - 800 | Provides fingerprint information about the solid-state conformation. |
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides a powerful avenue for understanding the structure, stability, and properties of molecules at an atomic level. Theoretical investigations, particularly those using Density Functional Theory (DFT), can complement experimental findings by providing a detailed model of the molecular and electronic structure of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.
For this compound, DFT calculations would involve optimizing the geometry of a supramolecular complex consisting of two 2-imidazolidone molecules and one water molecule. Such calculations can predict the optimal arrangement of the molecules, including the specific hydrogen-bonding distances and angles. A study combining DFT with experimental results for substituted imidazolidinones has shown that this approach provides a consistent structural conformation. chemicalbook.comniscpr.res.in
The optimized geometry from DFT calculations provides theoretical values for bond lengths and angles. For example, in a related study on N-carboxy-2-imidazolidinone, DFT calculations were used to analyze the structural changes upon reaction, noting the elongation and shortening of specific bonds in the transition state. acs.org For the hemihydrate, one would expect the calculated N-H and C=O bond lengths to be slightly elongated compared to an isolated molecule due to their involvement in hydrogen bonding. The geometry of the five-membered ring, which is typically non-planar, can also be precisely determined.
DFT also allows for the calculation of the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is typically centered on the electron-accepting regions. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. For an imidazolidinone-glutaric acid co-crystal, DFT calculations showed the HOMO to be localized on the 2-imidazolidinone ring. researchgate.net
Table 4: Representative Calculated Geometrical Parameters for an Optimized 2-Imidazolidone Molecule (Illustrative)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.37 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | N-C-N | ~110° |
| Bond Angle | H-N-C | ~118° |
| Dihedral Angle | N-C-C-N | ~20-30° (non-planar ring) |
| Note: These are illustrative values for a single molecule; values for the hemihydrate complex would be influenced by intermolecular hydrogen bonds. |
Conformational Analysis using Quantum Chemical Methods
The conformational landscape of the 2-imidazolidinone ring is a critical determinant of its chemical behavior and crystal packing. Quantum chemical calculations are essential tools for exploring the potential energy surface of such molecules.
The five-membered imidazolidinone ring is not planar. Theoretical studies on related structures, such as 1,3-dimethyl-2-imidazolidinone (B1670677) and N-amino-imidazolin-2-one peptide mimics, indicate that the ring typically adopts a twisted (C2 symmetry) or envelope conformation to relieve ring strain. acs.org For the parent 2-imidazolidinone, a puckered conformation is expected. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable conformers and the energy barriers between them. researchgate.netnih.gov
A variety of theoretical levels are used for these analyses, with the choice representing a balance between computational cost and accuracy. nih.govnih.gov For instance, geometry optimizations might be performed with a basis set like 6-31G*, followed by more accurate single-point energy calculations with larger basis sets such as cc-pVTZ. nih.gov Functionals like B3LYP, M06-2X, and ωB97X-D are commonly used for their reliability in describing organic molecules. nih.govnih.gov
Table 1: Common Quantum Chemical Methods for Conformational Analysis
| Method Type | Common Functionals/Levels | Basis Sets | Application |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-31G, cc-pVTZ | Geometry optimization, frequency calculations, relative energy determination. nih.govnih.gov |
| Ab Initio | MP2 (Møller-Plesset) | 6-31G, aug-cc-pVTZ | High-accuracy energy calculations, often used to benchmark DFT results. nih.gov |
| Semi-empirical | AM1, PM3 | N/A | Rapid conformational searches on large molecules or systems. researchgate.net |
Modeling of Intermolecular Interactions and Hydrogen Bonding
The supramolecular architecture of this compound is dominated by a network of intermolecular hydrogen bonds. In the anhydrous form, 2-imidazolidinone molecules act as both hydrogen bond donors (the two N-H groups) and acceptors (the carbonyl oxygen, C=O). utm.my This allows for the formation of robust, self-complementary hydrogen-bonded assemblies, such as the R2 2(8) ring motif, leading to dimers and extended chains or sheets. utm.my
In the hemihydrate form, the water molecule plays a crucial role in the hydrogen-bonding network. It acts as a bridge, simultaneously donating hydrogen bonds through its two O-H groups and accepting hydrogen bonds via the lone pairs on its oxygen atom. This results in a more complex, three-dimensional network. The expected interactions include the primary N-H···O=C bonds between imidazolidinone molecules, supplemented by N-H···O(water) and O(water)-H···O=C bonds. nih.gov
Hirshfeld surface analysis, often coupled with 2D fingerprint plots, is a powerful computational tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. utm.myresearchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, C···H, and O···H, providing a detailed picture of the forces governing the supramolecular structure. researchgate.netnih.gov
Table 2: Primary Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Significance |
| N-H | O=C (imidazolidinone) | Strong, directional hydrogen bond | Forms the primary dimeric and catemeric motifs in the anhydrous crystal. utm.my |
| N-H | O (water) | Strong, directional hydrogen bond | Integrates the water molecule into the imidazolidinone backbone network. |
| O-H | O=C (imidazolidinone) | Strong, directional hydrogen bond | Links the water molecule to the carbonyl group of the primary molecule. |
| O-H | O (water) | Possible water-water interaction | Can lead to the formation of small water clusters within the lattice. |
Simulations of Solid-State Packing and Dynamics
Computational simulations are vital for understanding the solid-state properties of molecular crystals like this compound. The crystal packing is a direct consequence of the intermolecular forces, primarily the hydrogen-bonding network described previously, which guides the molecules into thermodynamically stable arrangements. utm.my
Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the molecules within the crystal lattice. mpg.defrontiersin.org Although specific MD studies on solid this compound are not prominent, the methodology involves using a force field (a set of parameters describing the potential energy of the system) to simulate the movement of atoms over time. mpg.de This can reveal information about vibrational modes, phase transitions, and the stability of the hydrogen-bond network.
Table 3: Computational Techniques for Solid-State Simulation
| Technique | Purpose | Key Features |
| Dispersion-Corrected DFT (DFT-D) | Predicts static crystal structure, electronic properties, and thermodynamic stability. | Accounts for both hydrogen bonding and van der Waals interactions. aip.org |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of atoms in the crystal lattice. | Requires an accurate force field; reveals dynamic properties. mpg.de |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts in a crystal structure. | Provides a fingerprint of the crystal packing environment. utm.myresearchgate.net |
Computational Analysis of Stereochemical Outcomes in Related Reactions
While 2-imidazolidinone itself is achiral, its substituted chiral derivatives are cornerstone catalysts in modern asymmetric organocatalysis. Computational analysis has been instrumental in elucidating the mechanisms by which these catalysts achieve high levels of stereocontrol.
In particular, DFT calculations have been used to study the imidazolidinone-catalyzed (4 + 3)-cycloaddition reaction. acs.orgnih.gov These studies revealed that the origin of enantioselectivity is more complex than simple steric shielding of one face of the reactive intermediate. Computations at levels like M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) have shown that the stereochemical outcome is determined by subtle conformational changes within the catalyst-substrate complex. acs.orgnih.gov
Table 4: Computational Insights into Imidazolidinone-Catalyzed Reactions
| Reaction Type | Computational Method | Key Finding | Reference |
| (4 + 3)-Cycloaddition | DFT: M06-2X/6-311+G(d,p) // B3LYP/6-31G(d) | Enantioselectivity arises from conformational reorganization of the catalyst's benzyl (B1604629) group, not direct steric hindrance at the reaction site. | acs.org, nih.gov |
| Asymmetric Radical Additions | DFT | Steric effects created by the pseudo C2-symmetric arrangement of catalyst substituents are the primary determinants of enantiocontrol. | researchgate.net |
Advanced Synthetic Methodologies for 2 Imidazolidone Hemihydrate and Its Derivatives
Catalytic Synthesis Approaches for Imidazolidin-2-ones
Modern synthetic chemistry has moved towards catalytic methods to construct the imidazolidin-2-one core, departing from classical methods that often require harsh conditions or toxic reagents. acs.org The primary catalytic strategies include the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of unsaturated carbon-carbon bonds, the intramolecular hydroamination of linear urea (B33335) derivatives, and the expansion of aziridine (B145994) rings. mdpi.com These approaches provide versatile pathways to a wide array of substituted imidazolidin-2-ones.
Direct Carbonyl Group Incorporation into 1,2-Diamines
The most direct approach to forming the imidazolidin-2-one ring involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com While traditional methods used toxic reagents like phosgene, contemporary catalytic systems employ safer and more atom-economical C1 sources such as carbon dioxide (CO₂), carbon monoxide (CO), or dialkyl carbonates. mdpi.comnih.gov
Copper(II)-catalyzed systems have been effective in the carbonylation of 1,2-diamines using dialkyl carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC). mdpi.com Similarly, the use of CO₂ as a carbonyl source has been achieved using ceria-based heterogeneous catalysts for aliphatic 1,2-diamines or organic promoters like tetramethylphenylguanidine (PhTMG) in the presence of a dehydrative activator. mdpi.com
| Catalyst/Promoter | Carbonyl Source | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | Dimethyl Carbonate | 1,2-Diaminopropane | Toluene | 100 | 95 | mdpi.com |
| CeO₂ | CO₂ | Ethylenediamine (B42938) | Ethylenediamine | 140 | 94 | mdpi.comacs.org |
| PhTMG/DPPA | CO₂ | N-Benzylethylenediamine | MeCN | -40 to RT | 95 | mdpi.com |
Table generated from textual data describing various catalytic systems.
Diamination of Unsaturated C-C Bonds
The metal-catalyzed diamination of unsaturated C-C bonds, such as those in alkenes, allenes, and alkynes, offers an elegant method for constructing the imidazolidin-2-one scaffold. mdpi.com This strategy can be performed in either an intramolecular or intermolecular fashion, often providing high levels of stereoselectivity. mdpi.com
The intramolecular diamination of alkenes tethered to a urea moiety is a well-established strategy. The first example of this was a Palladium(II)-catalyzed process that successfully formed five-, six-, and seven-membered ring-fused imidazolidin-2-ones. mdpi.comresearchgate.net More recently, gold(I) catalysis has been used for the intramolecular dihydroamination of allenes, and silver(I) catalysis has been employed for the diamination of alkynes. mdpi.com A notable metal-free alternative involves using bromine as a catalyst for the cyclization of N-alkenyl ureas. mdpi.com
| Catalyst | Substrate Type | Key Features | Yield Range (%) | Reference |
| Pd(OAc)₂ | N-Alkenyl Ureas | Forms 5-, 6-, and 7-membered fused rings | 55-98 | mdpi.comresearchgate.net |
| Au(I)/AgPF₆ | Allene-Tethered Ureas | Redox-neutral, atom-economic | 70-98 | mdpi.com |
| Ag₂CO₃ | Aminophenyl Propargyl Alcohols + Isocyanates | Sequential vicinal diamination | 65-81 | mdpi.com |
| Cu(OTf)₂/Box Ligand | N-Alkenyl Ureas | Asymmetric cyclization | 55-85 | mdpi.com |
This table summarizes findings from research on metal-catalyzed intramolecular diamination.
Intermolecular diamination presents the challenge of controlling selectivity. Palladium-catalyzed approaches have been successful in the regioselective and stereoselective diamination of conjugated dienes. mdpi.com For instance, using di-tert-butylaziridinone as the nitrogen source, diamination occurs selectively at the internal double bond of the diene. mdpi.com Highly efficient asymmetric diamination of 1,3-dienes has also been achieved using a chiral pyridine-oxazoline ligand in a palladium-catalyzed system, yielding chiral imidazolidin-2-ones with excellent enantioselectivity. mdpi.com
| Catalyst System | Substrate | Nitrogen Source | Ligand | Yield (%) | Enantiomeric Excess (%) | Reference |
| Pd(dba)₂/dppf | 1,3-Butadiene | Di-tert-butylaziridinone | dppf | 75 | N/A | mdpi.com |
| Pd₂(dba)₃ | 1-Phenyl-1,3-butadiene | 1,3-Di-tert-butylurea | Chiral Pyridine-Oxazoline | 95 | 96 | mdpi.com |
Data compiled from studies on intermolecular diamination reactions.
Intramolecular Hydroamination of Linear Urea Derivatives
The intramolecular hydroamination of unsaturated urea derivatives is an atom-economical method for forming C-N bonds to construct the imidazolidin-2-one ring. mdpi.com This reaction involves the nucleophilic addition of a nitrogen atom across a C-C unsaturated bond. mdpi.com Due to a high kinetic barrier, this transformation typically requires a catalyst. mdpi.com
Gold(I) catalysis has proven particularly effective for the hydroamination of N-allylic ureas. nih.govduke.edu Using a gold(I) chloride complex with a bulky phosphine (B1218219) ligand and a silver salt co-catalyst, a variety of imidazolidin-2-one derivatives can be synthesized with high diastereoselectivity for the trans product. mdpi.comnih.gov Palladium-catalyzed carboamination reactions of N-allylureas with aryl bromides also provide an efficient route to substituted imidazolidin-2-ones. nih.govnih.gov Furthermore, base-catalyzed hydroamidation of propargylic ureas, using organocatalysts like the phosphazene base BEMP, offers a metal-free alternative that proceeds rapidly under ambient conditions. acs.orgnih.gov
| Catalyst/Promoter | Substrate Type | Key Features | Yield Range (%) | Reference |
| (P(t-Bu)₂o-biphenyl)AuCl/AgPF₆ | N-Allylic, N'-Aryl Ureas | High diastereoselectivity (≥50:1) | ≥93 | nih.gov |
| Pd₂(dba)₃/Xantphos | N-Allylureas + Aryl Bromides | Forms C-C and C-N bonds in one step | 50-95 | nih.govorganic-chemistry.org |
| BEMP (Phosphazene Base) | Propargylic Ureas | Metal-free, very short reaction times (1 min) | 80-99 | acs.orgnih.gov |
| Copper-based systems | N-Allylic Ureas | Stoichiometric copper required | Moderate to good | mdpi.com |
This table presents a summary of various intramolecular hydroamination methodologies.
Aziridine Ring Expansion Methodologies
The ring expansion of aziridines provides another elegant pathway to imidazolidin-2-ones. acs.org These reactions typically involve the cycloaddition of aziridines with heterocumulenes like isocyanates. organic-chemistry.org Palladium-catalyzed reactions of 2-vinylaziridines with isocyanates proceed under mild conditions to afford a wide range of imidazolidin-2-one derivatives in good yields. mdpi.com
More recently, copper-catalyzed reactions have been developed where isocyanates react with non-activated aziridines to efficiently yield substituted imidazolidinones. frontiersin.orgnih.gov Nickel catalysis has also been shown to facilitate the cycloaddition of aziridines with isocyanates, initially forming iminooxazolidines which can then isomerize to the more stable imidazolidinone derivatives upon longer reaction times. organic-chemistry.org In some cases, the reaction between N-alkylaziridine-2-carboxylates and N-alkyl isocyanates can proceed even without a catalyst to generate imidazolidin-2-ones. researchgate.net
| Catalyst | Aziridine Substrate | Reactant | Key Features | Yield Range (%) | Reference |
| Pd(OAc)₂/PPh₃ | 2-Vinylaziridines | Isocyanates | Mild conditions (RT, atmospheric pressure) | 34-97 | mdpi.com |
| CuBr | N-Tosylaziridines | Isocyanates | Broad functional group compatibility | 46-95 | frontiersin.orgnih.gov |
| Ni(cod)₂ | N-Arylaziridines | Isocyanates | Forms iminooxazolidine intermediate | Good | organic-chemistry.org |
| None | N-Alkylaziridine-2-carboxylates | N-Alkyl Isocyanates | Catalyst-free ring expansion | Not specified | researchgate.net |
This table outlines different catalytic and non-catalytic methods for aziridine ring expansion.
One-Pot Pseudo-Multicomponent Protocols
The key advantage of the pseudo-multicomponent approach is its ability to outperform traditional multi-step methods, especially for producing sterically hindered compounds. For instance, yields for certain complex structures have been observed to increase from as low as 16.9% with multi-step synthesis to 55.4% using the one-pot protocol. mdpi.com The reaction mechanism typically begins with a Schiff condensation between a diamine and an aldehyde. The resulting imine is then reduced, often using a reagent like sodium borohydride, to form the N,N-dibenzyldiaminide intermediate. The final step is cyclization with a carbonyl source such as CDI. mdpi.com Other variations of one-pot syntheses include the three-component condensation of thiobarbituric acid, arylglyoxal hydrates, and ureas to create derivatives of imidazolidin-2-ones containing a pyrimidinthionic moiety. nuph.edu.ua These protocols highlight the versatility of one-pot reactions as a powerful tool for efficiently generating complex heterocyclic compounds. mdpi.com
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers a significant advancement over traditional batch methods for producing 2-imidazolidinone (also known as ethylene (B1197577) urea, EU) and its derivatives. acs.orgnih.gov This technique allows for the continuous production of chemicals and enables the automatic separation of products from catalysts. acs.org One prominent application is the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA) in a fixed-bed flow reactor, using cerium oxide (CeO2) as a heterogeneous catalyst and ethylenediamine (EDA) as the solvent. acs.orgresearchgate.net This method addresses a key limitation of batch systems, where the yield of 2-imidazolidinone can be restricted due to sequential reactions that form by-products. acs.orgresearchgate.net
In flow systems, researchers have achieved high yields for related compounds. For example, the continuous synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from N,N'-dimethylethylenediamine and CO2 using a mesoporous silica (B1680970) catalyst resulted in a 100% yield at 573 K and 16 MPa of CO2. acs.org Similarly, a 70% yield was reported for 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) synthesized from 2-(2-aminoethylamino)ethanol and supercritical CO2 over an alumina (B75360) (Al2O3) catalyst at 523 K. acs.org A challenge in long-term operations can be catalyst deactivation due to the deposition of polyurea-like organic compounds on the catalyst surface. acs.org Nevertheless, the development of fully automated, multi-step continuous flow processes without the isolation of intermediates represents a major step forward, facilitating the efficient synthesis of highly functionalized imidazo (B10784944) heterocycles. nih.gov
Urothermal Synthesis Pathways for Imidazolidinone-Containing Materials
Urothermal synthesis is an emerging technique that utilizes urea derivatives, such as 2-imidazolidinone, as solvents for the preparation of metal-organic frameworks (MOFs). rsc.orgrsc.org This approach is an alternative to the more established ionothermal synthesis, which often relies on deep eutectic solvents. rsc.orgbohrium.com 2-Imidazolidinone, particularly in its hemihydrate form, is extensively used due to its low melting point (58 °C), making it a practical solvent for MOF synthesis. rsc.org In this method, 2-imidazolidinone plays multiple roles beyond that of a simple solvent. rsc.orgbohrium.com
Role of 2-Imidazolidinone Hemihydrate as a Solvent in Metal-Organic Framework (MOF) Synthesis
In urothermal synthesis, 2-imidazolidinone hemihydrate serves as the reaction medium, capitalizing on its low melting point to create a suitable environment for MOF formation. rsc.org Its function is multifaceted; it acts as a solvent, a soft regulator of the solution's acidity, and a coordinating agent. rsc.orgrsc.orgbohrium.com The polarity of the solvent and the solubility of the organic linkers are critical factors that affect the morphology and properties of the resulting MOF. researchgate.net The coordinating carbonyl group and the two NH moieties within the 2-imidazolidinone structure can assist in coordination through hydrogen bonding. rsc.org This ability to act as both solvent and a structure-directing agent is a key feature of its utility in preparing novel MOF architectures, including chiral frameworks. rsc.orgrsc.org
Influence of 2-Imidazolidinone Hemihydrate on MOF Structure and Properties
The presence of 2-imidazolidinone hemihydrate during synthesis significantly influences the final structure and properties of the metal-organic framework. It can be incorporated into the final material in several ways: as a guest molecule residing within the pores of the MOF, or as a ligand directly bonded to the metal centers. rsc.orgrsc.orgbohrium.com When acting as a ligand, it most commonly functions in a bridging mode with divalent metal cations. This bridging is achieved through the coordination of its carbonyl group, which is further stabilized by hydrogen bonding from its NH groups. rsc.orgrsc.org The combination of 2-imidazolidinone with other organic solvents or co-ligands can modulate its tendency to act as a bridging ligand, providing a method to control the final MOF architecture. rsc.orgrsc.org
Decomposition Products and their Incorporation into Materials
Under urothermal synthesis conditions, 2-imidazolidinone can decompose, yielding ethylenediamine (en) as a notable product. rsc.orgrsc.orgbohrium.com This in situ-generated ethylenediamine can then be incorporated as a ligand into the structure of the metal-organic framework. rsc.orgrsc.org For example, in the synthesis of Cu(1,4-ndc)(en)(H2O), the ethylenediamine ligand chelates the copper cation, while the parent 2-imidazolidinone (e-urea) molecule is present as a solvent guest in the pores of the 3D MOF. rsc.org This decomposition and subsequent incorporation of the resulting fragments demonstrate the dynamic role of 2-imidazolidinone in urothermal synthesis, where it contributes not only as a solvent but also as a precursor for essential building blocks of the final material. rsc.orgrsc.org
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for enhancing the yield and efficiency of 2-imidazolidinone synthesis. Statistical analysis has been employed to identify the most critical factors influencing reaction outcomes in pseudo-multicomponent protocols. mdpi.com Temperature has been identified as a highly significant factor, with an optimal range often found between 40–70 °C for certain reactions. In contrast, reactant stoichiometry was found to have no statistically significant effect in the same study. mdpi.com
For base-catalyzed intramolecular hydroamidation of propargylic ureas, various bases and solvents have been screened to maximize yield. acs.org Under optimal conditions, using a specific base and solvent at room temperature, many imidazolidin-2-ones can be produced in excellent yields, often within minutes. acs.org In other syntheses, decreasing the amount of an acid catalyst, such as trifluoroacetic acid (TFA), was found to improve regioselectivity, leading exclusively to the desired 4-substituted imidazolidin-2-one isomer. nih.gov The choice of catalyst and solvent system is paramount; for instance, a CeO2 catalyst combined with a 2-propanol solvent has been shown to produce 2-imidazolidinone in up to 83% yield from ethylenediamine carbamate under an argon atmosphere. researchgate.net Traditional methods, such as reacting ethylenediamine and urea, can be optimized by controlling the reaction temperature and efficiently removing by-products like ammonia (B1221849) to drive the reaction to completion and improve yield. google.comgoogle.com
Table 1: Optimization of Reaction Conditions for Imidazolidin-2-one Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Synthesis Method | Key Parameters Optimized | Catalyst/Reagent | Solvent | Optimal Temperature | Achieved Yield | Ref |
|---|---|---|---|---|---|---|
| Pseudo-Multicomponent Protocol | Temperature, Stoichiometry | Carbonyldiimidazole (CDI) | THF / DCM | 40-70 °C | 55-81% | mdpi.com |
| Base-Catalyzed Hydroamidation | Base, Solvent | BEMP (5 mol %) | MeCN | Room Temp. | Excellent | acs.org |
| Acid-Catalyzed Cyclization | Catalyst Amount | Trifluoroacetic acid (TFA) | Toluene | Reflux | Good to High | nih.gov |
| Catalytic Synthesis from EDA-CA | Catalyst, Atmosphere | CeO2 | 2-Propanol | 413 K (140 °C) | up to 83% | researchgate.net |
Statistical Analysis and Response Surface Methodology for Process Optimization
The optimization of reaction conditions for the synthesis of 2-imidazolidone (B142035) derivatives can be efficiently achieved using statistical methods like Response Surface Methodology (RSM). scirp.orgscirp.org This approach allows for the collective optimization of multiple parameters, overcoming the limitations of single-factor optimization. scirp.org RSM helps in identifying significant factors, building models to study interactions between variables, and determining the optimal conditions for a desired response, such as product yield. scirp.orgscirp.org
For instance, in the synthesis of 1-(2-Aminoethyl)-2-imidazolidone (AEI) from ethylenediamine, ethanolamine, and CO2, RSM based on a Box-Behnken design (BBD) was successfully employed to optimize the reaction conditions. scirp.orgscirp.org The statistical analysis indicated that CO2 pressure, reaction temperature, and reaction time significantly affected the yield of AEI. scirp.orgscirp.org The developed model could accurately predict the experimental results, demonstrating its utility in process optimization. scirp.orgscirp.org The predicted optimal conditions were a reaction temperature of 206.51°C, CO2 pressure of 9.35 MPa, and a reaction time of 10.11 hours, which resulted in a predicted yield of 84.9%. scirp.orgscirp.org An experimental run under similar conditions (207°C, 9.4 MPa, and 10.1 h) yielded 83.1% of AEI, validating the model's predictive capability. scirp.orgscirp.org
Similarly, Design of Experiments (DOE) using RSM with a Central Composite Design has been used to optimize the synthesis of 2-imidazolidinone from ethylenediamine and CO2 using a ZnO-supported hydroxyapatite (B223615) (HAP) catalyst. sciforum.net This statistical approach helped in achieving an 81% conversion of ethylenediamine and 97% selectivity for 2-imidazolidinone under optimized conditions. sciforum.net
Table 1: RSM-Optimized Conditions for 1-(2-Aminoethyl)-2-imidazolidone Synthesis
| Parameter | Predicted Optimal Value | Experimental Value |
|---|---|---|
| Reaction Temperature | 206.51°C | 207°C |
| CO2 Pressure | 9.35 MPa | 9.4 MPa |
| Reaction Time | 10.11 h | 10.1 h |
| Predicted Yield | 84.9% | - |
| Experimental Yield | - | 83.1% |
Investigation of Catalysts and Co-catalysts
The synthesis of 2-imidazolidone and its derivatives often employs various catalytic systems to enhance reaction efficiency and selectivity.
Ruthenium supported on activated carbon pre-treated with HNO3 has been utilized as a catalyst for the synthesis of 1-(2-Aminoethyl)-2-imidazolidone. scirp.org The acid treatment of the carbon support introduces more oxygen-containing functional groups, making it a better carrier for the ruthenium catalyst in this specific reaction. scirp.org
Cerium dioxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA). acs.orgresearchgate.netnih.gov This catalytic system operates efficiently without the need for additional CO2 pressure. researchgate.netnih.gov In a continuous flow reactor system, CeO2 demonstrated high selectivity and yield for 2-imidazolidone (94% yield) at 363 K. acs.org The highly crystallized CeO2 surface, possessing both acid and base sites, is crucial for its high catalytic performance. acs.org
In the realm of chiral synthesis, palladium catalysis is prominent. For instance, the Pd-catalyzed decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters has been developed to produce enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov Another example is the Pd(II)-catalyzed asymmetric diamination of 1,3-dienes with 1,3-dialkylureas, which yields chiral imidazolidin-2-ones with high enantioselectivities under mild conditions, facilitated by a chiral pyridine-oxazoline ligand. mdpi.com
The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be an effective organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivities. acs.org
Zinc salts have been investigated as co-catalysts in aldol (B89426) condensations catalyzed by prolinamide derivatives to inhibit the formation of imidazolidinone intermediates. researchgate.net
Solvent Effects and Reaction Medium Engineering
The choice of solvent plays a critical role in the synthesis of 2-imidazolidone and its derivatives, influencing reaction rates, yields, and byproduct formation.
In the CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate, 2-propanol was found to be the optimal solvent. acs.orgresearchgate.net It provided high conversion and selectivity, which is attributed to the good solubility of the reactant in this solvent under the reaction conditions and the absence of solvent-derived byproducts. acs.orgresearchgate.net In contrast, solvents like N-methyl-2-pyrrolidone (NMP) and tetrahydrofuran (B95107) (THF) resulted in lower yields, while acetonitrile (B52724) (CH3CN) led to the formation of byproducts through reactions with ethylenediamine. acs.org
For the cyclization of trans-(R,R)-diaminocyclohexane with 1,1'-carbonyldiimidazole (B1668759) (CDI), dichloromethane (B109758) (DCM) at 40°C proved to be a highly effective solvent, yielding 98% of the corresponding imidazolidin-2-one. mdpi.com Toluene, being apolar, resulted in a very low yield (<5%) due to the poor solubility of the reactants. mdpi.com Tetrahydrofuran (THF) gave a moderate yield of 21%. mdpi.com
The use of a continuous flow reactor with ethylenediamine (EDA) as the solvent for the CeO2-catalyzed synthesis of 2-imidazolidinone from EDA-carbamate allowed for highly selective and high-yielding production. acs.org This was attributed to the lower ratio of EDA to the catalyst in the flow system compared to a batch system, which minimized the sequential reaction of the product with the solvent. acs.org
Table 2: Effect of Solvent on the Cyclization of trans-(R,R)-Diaminocyclohexane
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | - | 64 | <5 |
| Tetrahydrofuran (THF) | 20 | 64 | 21 |
| Dichloromethane (DCM) | 40 | 17 | 98 |
Mitigation of Side Reactions and Byproduct Formation
In the synthesis of 2-imidazolidone and its derivatives, the formation of byproducts can significantly reduce the yield and purity of the desired product. Several strategies are employed to mitigate these side reactions.
During the CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate in 2-propanol, the formation of N,N'-bis(2-aminoethyl)urea, a linear urea byproduct, was observed when insufficient solvent was used. acs.org Increasing the amount of 2-propanol suppressed this side reaction. acs.org In a continuous flow system using ethylenediamine as the solvent, the formation of N,N′-bis(2-aminoethyl)urea was a significant side reaction in a batch process. acs.org However, the flow reaction minimized this byproduct, leading to a high yield of 2-imidazolidinone. acs.org
In palladium-catalyzed aza-Heck cyclizations to form imidazolidinones, alkene isomerization of both the starting material and the product can be a major side reaction. The addition of substoichiometric amounts of silver salts, such as AgOTs, has been shown to dramatically reduce this alkene isomerization. nih.gov
The protection of one of the nitrogen atoms in the imidazolidinone ring, for instance as an acetamide, can prevent the formation of additional coupling byproducts in subsequent reactions. acs.org
In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, a mixture of 4- and 5-substituted imidazolidin-2-ones can be formed. Decreasing the amount of trifluoroacetic acid (TFA) improved the regioselectivity, leading exclusively to the 4-substituted regioisomer. nih.gov
Chiral Synthesis and Stereoselective Approaches
Chiral imidazolidin-2-ones are valuable as chiral auxiliaries and ligands in asymmetric synthesis. journals.co.za Their utility stems from their high crystallinity, resistance to nucleophilic ring-opening, and N-bifunctionality which allows for the construction of C2-symmetric forms. journals.co.za
Asymmetric Synthesis of Chiral Imidazolidinone Derivatives
Various methods have been developed for the asymmetric synthesis of chiral imidazolidinone derivatives. These compounds have been successfully used in asymmetric alkylation reactions, aldol reactions, and Michael addition reactions, demonstrating high levels of asymmetric induction. benthamdirect.com
A notable application is the use of non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliaries in asymmetric alkylation reactions, which have shown excellent diastereocontrol (>99% de). beilstein-journals.org This approach also allows for the recovery and recycling of the polymer-supported chiral auxiliary. beilstein-journals.org
Palladium-catalyzed reactions are also prominent in the asymmetric synthesis of imidazolidinones. For example, the decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters provides a route to enantioenriched gem-disubstituted 4-imidazolidinones with high yields and enantioselectivities (up to 95% ee). nih.gov Additionally, a highly efficient synthesis of chiral imidazolidin-2-ones has been achieved through the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas, utilizing a chiral pyridine-oxazoline ligand to achieve excellent enantioselectivities. mdpi.com
An iodine-catalyzed intramolecular N-H/C(sp3)-H activation of amino acid and amine derivatives under visible light irradiation offers a method for the asymmetric synthesis of 4-imidazolidinones. nih.gov Merging copper and visible light-induced photoredox catalysis provides another effective strategy for the synthesis of chiral imidazolidines from glycine (B1666218) derivatives, aldehydes, and imines, with high yields and enantioselectivities (up to 95% ee). rsc.org
Spontaneous Resolution in the Imidazolidinone Series
While the provided search results focus heavily on the synthesis and application of chiral imidazolidinones through asymmetric synthesis and the use of chiral auxiliaries, there is no specific information available regarding the spontaneous resolution of 2-imidazolidone hemihydrate or its derivatives within the context of the search results.
Organocatalysis Utilizing Imidazolidinone Scaffolds
Chiral imidazolidinones, particularly those developed by MacMillan and coworkers, represent a class of privileged organocatalysts that have revolutionized the field of asymmetric synthesis. researchgate.netsigmaaldrich.comresearcher.life These catalysts are derived from natural amino acids, making them readily accessible and robust. researcher.lifecore.ac.uk A key feature of their catalytic activity is the ability to activate α,β-unsaturated aldehydes and ketones through the formation of transient, chiral iminium ions. researchgate.netjk-sci.com This activation strategy, known as iminium catalysis, effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and promoting reactions with a wide range of nucleophiles. nobelprize.orgias.ac.in The versatility of the imidazolidinone scaffold has enabled its application in a diverse array of asymmetric transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently delivering products with high levels of enantioselectivity. ias.ac.in
Iminium Ion Catalysis Mechanisms
The catalytic cycle of iminium ion catalysis begins with the rapid and reversible condensation of a chiral secondary amine, such as an imidazolidinone catalyst, with an α,β-unsaturated aldehyde. core.ac.uknobelprize.org This reaction, often facilitated by a Brønsted acid co-catalyst, forms a chiral iminium ion intermediate. researchgate.netcore.ac.uk The formation of this positively charged species significantly lowers the LUMO energy of the carbonyl substrate, a critical activation step that is analogous to the LUMO-lowering activation provided by Lewis acid catalysts. core.ac.ukrsc.org
This enhanced electrophilicity renders the β-carbon of the iminium ion highly susceptible to attack by various nucleophiles. rsc.org Following the nucleophilic addition, the resulting intermediate is an enamine. nobelprize.org The final step of the cycle is the hydrolysis of this enamine-iminium species, which releases the enantiomerically enriched product and regenerates the chiral imidazolidinone catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgrsc.org
The entire process can be summarized in a general catalytic cycle:
Iminium Ion Formation: The chiral imidazolidinone catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. rsc.org
Nucleophilic Attack: A nucleophile adds to the β-position of the activated iminium ion. sci-hub.box
Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the catalyst. nobelprize.org
This mechanism has been successfully applied to numerous reactions. For instance, in the Diels-Alder reaction, the iminium ion formed from an α,β-unsaturated aldehyde acts as a highly reactive dienophile, readily undergoing cycloaddition with a diene. core.ac.ukias.ac.in
Stereoselectivity Determinants in Catalytic Reactions
The high degree of stereoselectivity observed in reactions catalyzed by imidazolidinone scaffolds is a direct consequence of the catalyst's chiral architecture. nih.govnih.gov The substituents on the imidazolidinone ring create a well-defined chiral environment that dictates the trajectory of the incoming nucleophile.
A critical factor in determining enantioselectivity is the steric shielding of one of the iminium ion's two faces. nih.gov In the widely used MacMillan catalysts, bulky substituents, such as a benzyl (B1604629) group at the C5 position and a tert-butyl or methyl group at the C2 position, effectively block one face of the planar iminium ion intermediate. sigmaaldrich.comnih.gov This steric hindrance forces the nucleophile to approach from the less hindered, exposed face, leading to the preferential formation of one enantiomer. nih.gov
Computational studies using density functional theory (B3LYP/6-31G(d)) have corroborated this model. nih.govnih.gov These studies show that the E-isomer of the iminium ion is typically more stable and that the bulky groups on the catalyst create a significant energy barrier for nucleophilic attack on one face versus the other. nih.gov For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680), the catalyst architecture ensures the diene approaches the Si-face of the iminium ion, leading to high enantiomeric excess for the cycloadduct. nih.gov
The selection of substituents on the imidazolidinone catalyst is therefore crucial for optimizing both reactivity and stereoselectivity for a given transformation. core.ac.uknih.gov Optimized catalyst structures have been developed for specific reaction classes, such as the use of a (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone for Friedel-Crafts alkylations to achieve superior enantiocontrol. sigmaaldrich.com
Interactive Data Table: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene
The following table details the results of a Diels-Alder reaction catalyzed by (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, showcasing the high yields and enantioselectivities achieved. sigmaaldrich.comnih.gov
| R Group of Aldehyde | Yield (%) | endo:exo Ratio | endo ee (%) | exo ee (%) |
| Methyl | 82 | 1:1.2 | 90 | 86 |
| n-Propyl | 86 | 1:1.3 | 92 | 86 |
| i-Propyl | 93 | 1:1.2 | 93 | 91 |
| Phenyl (Cinnamaldehyde) | 85 | 1:1.3 | 93 | 94 |
| Furyl | 76 | 1:1.4 | 91 | 84 |
Chemical Reactivity and Transformation Mechanisms of 2 Imidazolidinone Hemihydrate
Reactions Involving the Imidazolidinone Ring System
The reactivity of the 2-imidazolidinone ring is characterized by the interplay between its nucleophilic nitrogen atoms, the electrophilic carbonyl carbon, and the adjacent methylene (B1212753) carbons. This allows for a diverse range of chemical transformations.
Nucleophilic Reactivity of Nitrogen Atoms
The presence of lone pairs of electrons on the two nitrogen atoms within the imidazolidinone ring makes them nucleophilic. atamankimya.comatamanchemicals.com This inherent nucleophilicity allows the compound to participate in a variety of chemical reactions, including nucleophilic additions and the formation of complexes with metals. atamankimya.com
However, the nitrogen atoms in 2-imidazolidinone, as part of a urea (B33335) structure, are generally less nucleophilic compared to simple amines. This is due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group through resonance. mdpi.com Consequently, reactions requiring nitrogen nucleophilicity, such as N-hydroamination, may necessitate harsher reaction conditions or the use of catalysts to proceed efficiently. mdpi.com The nucleophilicity can be significantly enhanced by deprotonating one of the N-H groups with a strong base, creating a more potent anionic nucleophile. kaimosi.com
This reactivity is harnessed in various synthetic transformations. For example, the nitrogen atoms can be targeted in acetylation reactions using reagents like acetic anhydride (B1165640) to form N-acetylated derivatives. They can also undergo reactions such as alkylation and condensation, establishing 2-imidazolidinone as a valuable building block for more complex molecular frameworks. atamanchemicals.com
Cyclization and Ring-Opening Pathways
2-Imidazolidinone and its derivatives are frequently synthesized through cyclization reactions. The most common method involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carbonylating agent like phosgene, carbon dioxide, or urea. atamankimya.commdpi.comatamankimya.com
Modern synthetic strategies have expanded the range of cyclization pathways:
Intramolecular Diamination: Alkenes, allenes, or alkynes linked to a urea functional group can undergo metal-catalyzed intramolecular diamination to form the imidazolidinone ring. mdpi.com
Hydroamination: Unsaturated ureas can cyclize via intramolecular N-hydroamination, although this can require significant energy input to overcome the kinetic barrier. mdpi.com
Tandem Reactions: Multi-step, one-pot syntheses, such as tandem Mannich/cyclization sequences, provide efficient routes to chiral 2-imidazolidinones. google.com
Acid-Catalyzed Cyclization: N-(2,2-dialkoxyethyl) ureas can be cyclized under acidic conditions to generate substituted imidazolidinones. nih.gov
Conversely, ring-opening reactions of other heterocyclic systems can be employed to construct the imidazolidinone scaffold. A notable example is the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with isocyanates. organic-chemistry.org Similarly, the reaction of aziridine-containing peptides with sodium hydride and triphosgene (B27547) results in the formation of a 2-imidazolidinone unit through a ring-opening mechanism.
Substitution Reactions at the Ring Carbons
While the C4 and C5 positions of the 2-imidazolidinone ring are saturated sp³-hybridized carbons and generally not susceptible to classical electrophilic or nucleophilic substitution, functionalization at these positions can be achieved through specific synthetic routes that build the ring with the desired substituents.
A key strategy involves the in-situ generation of a cyclic N-acyliminium ion from a precursor like N-(2,2-dialkoxyethyl)urea. This electrophilic intermediate can then be trapped by various carbon-based nucleophiles (C-nucleophiles), such as electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.net This sequence results in the formation of a new carbon-carbon bond, yielding 4-substituted imidazolidin-2-ones with high regioselectivity. nih.govmdpi.com
Another approach involves generating an enolate from an imidazolidinone derivative. For instance, α-amino acids can be converted into chiral imidazolidinone derivatives, which can then be deprotonated to form a lithium enolate. This enolate can attack electrophiles like alkynes and allenes, leading to the synthesis of quaternary α-alkenyl substituted amino acids. nih.gov Upon hydrolysis, this amounts to a substitution at the C5 position of the imidazolidinone ring. nih.gov
These methods demonstrate that while direct substitution on the pre-formed ring's carbons is uncommon, the synthesis of C4/C5-substituted imidazolidinones is readily achievable through tailored cyclization and derivatization strategies.
Table 1: Selected Reactions for Substitution at Ring Carbons of 2-Imidazolidinone Derivatives
| Reaction Type | Precursor | Reagent/Catalyst | Product | Ref. |
|---|---|---|---|---|
| Intramolecular Cyclization / Electrophilic Substitution | N-(2,2-dialkoxyethyl)urea, C-nucleophile | Trifluoroacetic Acid (TFA) | 4-substituted imidazolidin-2-one | nih.gov, researchgate.net |
| Asymmetric Hydroalkylation | Chiral imidazolidinone derivative | Lithium bis(trimethylsilyl)amide (LiHMDS), Alkyne/Allene | α-alkenyl substituted imidazolidinone | nih.gov |
Reactions with Strong Acids, Bases, and Oxidizing Agents
2-Imidazolidinone exhibits moderate stability but will react with strong chemical agents. It is generally recommended to avoid contact with strong acids, strong bases, and strong oxidizing agents. atamankimya.comatamanchemicals.com Under extreme conditions, decomposition can occur, potentially releasing hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). atamankimya.com
The cyclic urea structure is susceptible to hydrolysis under certain conditions, although the ring is generally considered resistant to nucleophilic ring-opening. journals.co.za Hydrolysis of derivatives under acidic conditions has been used to cleave the auxiliary and release functionalized products, such as α-amino acids. nih.gov The hydrolysis of N-nitroso-2-imidazolidinone has been studied under basic conditions (pH > 10), where the reaction proceeds through pathways that are first and second order with respect to the hydroxide (B78521) ion concentration. kaimosi.com In contrast, some N,N'-disubstituted derivatives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) show excellent stability even in the presence of acids and alkalis at high temperatures. mitsuifinechemicals.com
Oxidation of the imidazolidinone ring or its precursors can occur. For example, the oxidation of imidazolinium derivatives with copper and air can yield imidazolidinones. organic-chemistry.org The oxidation of a related thione with hydrogen peroxide has also been reported. researchgate.net Metabolic pathways for 2-imidazolidinone in biological systems include oxidation and hydrolysis. atamanchemicals.comatamankimya.com
Role in Formaldehyde (B43269) Scavenging Mechanisms
One of the most significant industrial applications of 2-imidazolidinone hemihydrate is its role as a highly effective formaldehyde scavenger. nih.govclockss.org It is widely used to reduce formaldehyde emissions from various materials, including resins, adhesives, textiles, and coatings. mdpi.comnih.govorganic-chemistry.org
Mechanism of Formaldehyde Removal from Industrial Materials
The efficacy of 2-imidazolidinone as a formaldehyde scavenger stems from its ability to react with formaldehyde through at least two primary mechanisms.
The first mechanism involves the direct reaction of 2-imidazolidinone with free formaldehyde present in a given system, such as a resin solution or adhesive. The nucleophilic nitrogen atoms of the imidazolidinone attack the electrophilic carbon of formaldehyde, forming a stable, non-volatile adduct. This reaction effectively captures and sequesters free formaldehyde, preventing its release into the environment. This is a key function when it is added during the production of urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. atamankimya.comnih.gov
The second mechanism involves the "capping" of reactive pendant methylol groups (–N-CH₂OH) that are often present in formaldehyde-based resins, such as those used for permanent press finishes on textiles. semanticscholar.org These methylol groups are a primary source of slow formaldehyde release over time as they hydrolyze. 2-Imidazolidinone reacts with these groups, forming a more stable chemical bond and effectively capping the source of future formaldehyde emissions. semanticscholar.orgchim.it In textile finishing, 2-imidazolidinone is used in conjunction with formaldehyde to cross-link cellulose (B213188) fibers in cotton, which imparts wrinkle resistance while simultaneously controlling the pungent odor and release of excess formaldehyde. atamankimya.comnih.govchim.it
Research using mass spectrometry has confirmed the scavenging ability of 2-imidazolidinone by showing it can reverse formaldehyde-protein adducts, regenerating the original molecule by capturing the formaldehyde. mitsuifinechemicals.com
Table 2: Mechanisms of Formaldehyde Scavenging by 2-Imidazolidinone
| Mechanism | Description | Application Context | Ref. |
|---|---|---|---|
| Direct Reaction | The nucleophilic nitrogen atoms of 2-imidazolidinone react directly with free formaldehyde to form a stable, non-volatile compound. | Added to urea-formaldehyde, phenolic, and melamine (B1676169) resins during production; adhesives; coatings. | nih.gov, semanticscholar.org |
| Methylol Capping | 2-Imidazolidinone reacts with pendant –N-CH₂OH groups on resins, preventing their subsequent hydrolysis and release of formaldehyde. | Anti-wrinkle finishing for textiles; durable press fabrics. | chim.it, semanticscholar.org |
Applications in Formaldehyde-Removing Formulations
2-Imidazolidinone, also known as ethylene (B1197577) urea, is extensively utilized as a formaldehyde scavenger in a variety of industrial and consumer products. atamanchemicals.comdyestuffscn.com Its primary function is to react with and neutralize free formaldehyde, a volatile organic compound (VOC) commonly found in resins, adhesives, textiles, and building materials. dyestuffscn.comaosennewmaterial.com The presence of formaldehyde in these materials can lead to its gradual release into the environment, posing potential health risks.
The mechanism of formaldehyde scavenging by 2-imidazolidinone involves the reaction of the nitrogen atoms in its five-membered ring with formaldehyde molecules. diva-portal.org This reaction forms stable, non-volatile compounds, effectively trapping the formaldehyde and preventing its release. aosennewmaterial.comdiva-portal.org This process is particularly crucial in industries that use urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. dyestuffscn.comaosennewmaterial.com The addition of 2-imidazolidinone to these resins during production or as a post-treatment significantly reduces formaldehyde emissions without compromising the adhesive properties of the resin. aosennewmaterial.com
In the textile industry, 2-imidazolidinone serves a dual purpose. atamanchemicals.com Cotton fabrics are often treated with formaldehyde-based resins to impart wrinkle resistance. aosennewmaterial.com However, this can lead to residual formaldehyde on the fabric. atamanchemicals.com 2-Imidazolidinone is used as an after-treatment to capture this residual formaldehyde. atamanchemicals.com Furthermore, when used in conjunction with formaldehyde during the finishing process, it reacts with the hydroxyl groups of cellulose fibers, creating a stable, cross-linked structure that enhances wrinkle resistance while simultaneously controlling formaldehyde release. atamanchemicals.comaosennewmaterial.com
The applications of 2-imidazolidinone as a formaldehyde remover extend to various other products, including:
Adhesives: It is added to adhesives used in the manufacturing of plywood, particleboard, and other engineered wood products to minimize formaldehyde off-gassing. dyestuffscn.comaosennewmaterial.com
Coatings and Paints: It can be incorporated into water-based and oil-based paints and coatings to absorb and decompose formaldehyde. atamanchemicals.comdyestuffscn.com
Household Products: It is a key ingredient in household formaldehyde removers, air fresheners, and deodorizers for furniture and automotive interiors. atamanchemicals.com A study on automotive headliners demonstrated that the addition of 2-imidazolidinone effectively reduced the content of formaldehyde and acetaldehyde (B116499). irocoatingadditive.com
Research has also explored the use of 2-imidazolidinone as an antigen retrieval agent in laboratory settings. nih.govresearchgate.net In this application, it functions by reversing formaldehyde-induced cross-linking of proteins, a process that can mask antigenic sites during tissue fixation for immunohistochemistry. nih.govresearchgate.net By scavenging formaldehyde, 2-imidazolidinone helps to restore the native protein structure, allowing for better antibody binding and detection. nih.govresearchgate.net
Table 1: Applications of 2-Imidazolidinone in Formaldehyde-Removing Formulations
| Application Area | Function | Mechanism |
|---|---|---|
| Resins (Urea-formaldehyde, Phenol-formaldehyde, Melamine-formaldehyde) | Formaldehyde Scavenger | Reacts with free formaldehyde to form stable, non-volatile compounds. dyestuffscn.comaosennewmaterial.comdiva-portal.org |
| Textiles | Anti-wrinkle agent and formaldehyde scavenger | Reacts with hydroxyl groups on cellulose and captures residual formaldehyde. atamanchemicals.comaosennewmaterial.com |
| Adhesives (Plywood, Particleboard) | Formaldehyde Scavenger | Reduces formaldehyde emissions from the final product. dyestuffscn.comaosennewmaterial.com |
| Coatings and Paints | Formaldehyde Scavenger | Absorbs and decomposes formaldehyde. atamanchemicals.comdyestuffscn.com |
| Household Products (Air fresheners, Deodorizers) | Formaldehyde Remover | Neutralizes airborne formaldehyde. atamanchemicals.com |
| Automotive Interiors | Aldehyde Reducer | Reduces formaldehyde and acetaldehyde content in components like headliners. irocoatingadditive.com |
| Laboratory (Antigen Retrieval) | Reverses formaldehyde fixation | Scavenges formaldehyde to unmask antigenic sites in proteins. nih.govresearchgate.netresearchgate.net |
Complexation and Coordination Chemistry
The unique molecular structure of 2-imidazolidinone, featuring a five-membered ring with two nitrogen atoms and a carbonyl group, allows it to participate in a variety of coordination and complexation reactions. atamankimya.com
Coordination with Metal Cations
2-Imidazolidinone can act as a ligand, forming coordination complexes with various metal cations. atamankimya.comrsc.org The lone pair of electrons on the oxygen atom of the carbonyl group is the most probable site for coordination with metal ions. rsc.org This interaction can lead to the formation of stable metal complexes with distinct properties.
Studies have shown that certain bivalent metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺, can enhance the electrophilic reactivity of derivatives of 2-imidazolidinone. oup.com This suggests the formation of coordination complexes between the imidazolidinone moiety and the metal ions. oup.com In contrast, monovalent ions like Na⁺ and Ag⁺, and other bivalent ions such as Zn²⁺ and Cu²⁺, did not show a significant effect on reactivity, indicating differences in the stability of the formed complexes. oup.com
The synthesis and characterization of energetic coordination compounds (ECCs) using 2-imidazolidinone as a ligand have been reported. rsc.org For instance, copper(II) and cobalt(II) perchlorate (B79767) complexes with 2-imidazolidinone have been synthesized and studied for their potential as insensitive energetic materials. rsc.org The coordination of 2-imidazolidinone to the metal centers, along with the presence of perchlorate anions, results in compounds with specific thermal stabilities and energetic properties. rsc.org
Ligand Behavior of 2-Imidazolidinone
As a ligand, 2-imidazolidinone is considered a Lewis base due to the presence of electron-donating nitrogen and oxygen atoms. atamanchemicals.com It typically acts as a unidentate ligand, coordinating to metal centers through the carbonyl oxygen atom. rsc.org The electrostatic potential distribution of the molecule confirms that the highest negative potential is concentrated around the oxygen atom, making it the most favorable coordination site. rsc.org
The coordination chemistry of 2-imidazolidinone and its derivatives has been a subject of interest in the development of new materials and catalysts. The ability of the imidazolidinone ring to stabilize metal ions in specific oxidation states and geometries is a key aspect of its ligand behavior. For example, manganese(II) coordination polymers have been assembled using derivatives of 2-imidazolidinone as ligands. researchgate.net In some cases, the coordination of the imidazolidinone derivative to the metal ion can lead to hydrolysis of the imidazolidine (B613845) ring, resulting in the formation of a complex with a modified ligand structure. researchgate.net
The study of mixed-ligand complexes, where 2-imidazolidinone or its derivatives are coordinated to a metal center along with other ligands, provides insights into the principles of coordination chemistry, such as ligand substitution reactions and isomerism. ekb.eg These complexes can exhibit enhanced stability and selectivity, which are important for applications in areas like catalysis and materials science. ekb.eg
Table 2: Coordination Behavior of 2-Imidazolidinone
| Feature | Description |
|---|---|
| Coordination Site | Primarily through the oxygen atom of the carbonyl group. rsc.org |
| Ligand Type | Unidentate Lewis base. atamanchemicals.comrsc.org |
| Metal Cations | Forms complexes with various metal ions including Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺, and Co²⁺. rsc.orgoup.com |
| Applications | Synthesis of energetic coordination compounds and coordination polymers. rsc.orgresearchgate.net |
Decomposition Pathways and Stability Studies
The stability of 2-imidazolidinone hemihydrate under different conditions is a critical factor for its storage, handling, and application.
Thermal Decomposition Characteristics
Studies on the thermal behavior of 2-imidazolidinone and its derivatives have provided insights into their decomposition pathways. The thermal decomposition of N-(1-hydroxyalkyl)-2-imidazolidinones, for instance, proceeds through a condensation reaction after melting. oup.com The kinetics of this condensation can vary depending on the specific derivative. oup.com The decomposition of these compounds upon electron impact suggests a cleavage of the five-membered ring after the side chain is cleaved. oup.com
For the anhydrous form of 2-imidazolidinone, the autoignition temperature is reported to be 420 °C. sigmaaldrich.com The thermal decomposition can lead to the release of irritating and toxic gases and vapors. fujifilm.com In the context of its use in energetic coordination compounds, the thermal stability of 2-imidazolidinone complexes is a key performance parameter. For example, copper and cobalt complexes of 2-imidazolidinone exhibit good thermal stability, which is a desirable property for insensitive energetic materials. rsc.org
Hydrolytic Stability and Reaction with Water
2-Imidazolidinone hemihydrate, as its name suggests, contains water of crystallization. It is soluble in water. atamankimya.com The pH of a 100 g/L aqueous solution is between 9 and 11 at 20 °C. sigmaaldrich.com
The hydrolytic stability of 2-imidazolidinone is an important consideration in its applications. The hydrolysis of N-nitroso-2-imidazolidone has been studied, revealing that the reaction is influenced by pH and is subject to general base catalysis. kaimosi.com This suggests that the stability of the imidazolidinone ring can be affected by the presence of acidic or basic conditions.
In the context of its use as a formaldehyde scavenger, the reaction with water is relevant. While 2-imidazolidinone itself is stable in aqueous solutions, its derivatives can undergo hydrolysis under certain conditions. For instance, the hydrolysis of imidazolidine ring has been observed during the formation of a manganese(II) complex in methanol (B129727). researchgate.net The stability of 2-imidazolidinone in the presence of acids and alkalis is generally considered to be high, which is a beneficial property for its use as a solvent and in various chemical formulations. mitsuichemicals.com
Table 3: Decomposition and Stability Data for 2-Imidazolidinone
| Parameter | Value/Observation |
|---|---|
| Autoignition Temperature | 420 °C (anhydrous) sigmaaldrich.com |
| Thermal Decomposition Products | Irritating and toxic gases and vapors. fujifilm.com |
| Hydrolytic Stability | Generally stable, but derivatives can hydrolyze under certain conditions. researchgate.netkaimosi.com |
| pH (100 g/L in H₂O at 20 °C) | 9-11 sigmaaldrich.com |
Photochemical Degradation
The photochemical degradation of 2-imidazolidinone, also known as ethylene urea, is a process of significant interest, particularly in the context of environmental remediation and the transformation of agrochemicals. While direct comprehensive studies on the photochemical degradation of 2-imidazolidinone hemihydrate are not extensively documented, related research on ethylene urea and imidazolidinone-containing compounds provides valuable insights into the potential degradation pathways under the influence of light.
Ethylene urea itself has been identified as a degradation product of other compounds under photochemical conditions. For instance, in studies on the degradation of ethylenethiourea (B1671646) (ETU), a toxic degradation product of ethylenebisdithiocarbamate fungicides, ethylene urea (EU) is formed as an intermediate. Current time information in Bangalore, IN. The process, enhanced by UV-C light in the presence of ozone (O₃/UV-C), shows that at a neutral pH of 7, ethylene urea is rapidly generated and subsequently degraded. Current time information in Bangalore, IN. This suggests that the imidazolidinone ring is susceptible to further photochemical transformation.
Research on the insecticide imidacloprid (B1192907), which features an imidazolidinone ring, further illuminates the photochemical behavior of this heterocyclic system. Upon photolytic decomposition in water, imidacloprid degrades, and one of its main photoproducts is identified as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone. This indicates that the imidazolidinone moiety can remain intact while other parts of the molecule undergo photochemical alteration. The half-life of imidacloprid under photolytic conditions has been measured to be as short as 43 minutes in pure water, highlighting the potential for rapid degradation.
Further studies on imidacloprid photochemistry in various model systems have consistently identified 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292) as a significant, albeit sometimes minor, photoproduct. The removal of the nitro group from the imidacloprid molecule and subsequent oxidation of the imidazolidine ring are proposed as key steps in its formation.
The general principles of photodegradation for many organic compounds, including those with structures similar to 2-imidazolidinone, involve processes such as direct photolysis (homolysis or heterolysis), photosensitized degradation, and reactions with photolytically generated reactive species like hydroxyl radicals. For polyurethane ureas, which share the urea linkage, photolysis can lead to N-C bond cleavage, resulting in the formation of various photoproducts.
While specific quantitative data and detailed mechanistic pathways for the direct photochemical degradation of 2-imidazolidinone hemihydrate are scarce in the reviewed literature, the available evidence from related compounds strongly suggests that it is susceptible to photochemical transformation. The primary mechanisms likely involve reactions initiated by the absorption of UV light, leading to the breakdown of the molecule or its transformation into other organic species.
Mechanism-Based Studies on Imidazolidinone Derivatives
While comprehensive mechanism-based studies focusing specifically on 2-imidazolidinone hemihydrate are limited in publicly available literature, a broader examination of imidazolidinone derivatives provides critical insights into their reactivity and transformation mechanisms. These studies, often centered on more complex substituted imidazolidinones, reveal fundamental principles that are applicable to the parent ring system.
Reaction Mechanisms in Multicomponent Protocols
Imidazolidinone derivatives are valuable scaffolds in organic synthesis and have been employed in various multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient. The mechanisms in these protocols are often intricate, involving a cascade of sequential or concurrent bond-forming events.
For instance, the synthesis of functionalized imidazopyridines, which can be conceptually related to imidazolidinones through their core imidazole (B134444) structure, has been achieved via photochemical multicomponent reactions. These reactions often proceed through the generation of radical intermediates under photocatalysis. A typical mechanism might involve the single-electron transfer (SET) from an excited state of a photocatalyst to one of the reactants, generating a radical cation or anion. This reactive intermediate then engages with other components in the reaction mixture to build the final product. The photocatalyst is regenerated in a catalytic cycle.
Although not a multicomponent reaction in the strictest sense, the synthesis of 1,3-diacetyl-2-imidazolidinone (B1597400) via the acylation of 2-imidazolidinone highlights the reactivity of the nitrogen atoms in the ring. This reaction proceeds through the nucleophilic attack of the nitrogen atoms on the acetyl groups of acetic anhydride.
Conformational Effects on Reactivity
The conformation of the five-membered imidazolidinone ring can significantly influence its reactivity. The ring is not planar and can adopt various envelope or twist conformations. The substituents on the ring dictate the preferred conformation, which in turn affects the stereochemical outcome of reactions.
Catalytic Cycle Elucidation
Imidazolidinone derivatives have famously been used as organocatalysts, particularly in enantioselective synthesis. The MacMillan catalyst, a chiral imidazolidinone, is a prime example. The elucidation of the catalytic cycle for these catalysts provides a deep understanding of the reaction mechanism.
The catalytic cycle of imidazolidinone-based organocatalysts typically involves the formation of an iminium ion. The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion in a rapid and reversible step. This iminium ion is more reactive towards nucleophilic attack than the starting carbonyl compound. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, leading to the formation of an enantioenriched product. After the nucleophilic addition, the product is released, and the catalyst is regenerated to complete the cycle.
While 2-imidazolidinone hemihydrate itself is not a chiral catalyst, the mechanistic principles derived from the study of its derivatives are fundamental to understanding the reactivity of the imidazolidinone core. The ability of the nitrogen atoms to participate in the formation of reactive intermediates is a key feature of this heterocyclic system.
Advanced Analytical Characterization Techniques for 2 Imidazolidinone Hemihydrate and Its Derivatives in Research
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the atomic and molecular structure of a substance. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and probe the electronic environment of nuclei.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the structure of 2-imidazolidinone and its derivatives. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide a wealth of information.
For the parent 2-imidazolidinone, the structure consists of two methylene (B1212753) (-CH₂-) groups and two amine (-NH-) protons. The two methylene groups are chemically equivalent, resulting in a single signal. In a solvent like DMSO-d₆, the spectrum would typically show a singlet for the four protons of the two ethylene (B1197577) bridge carbons and a broader signal for the two N-H protons.
The spectrum of 2-imidazolidinone shows a characteristic signal for the methylene protons around 3.52 ppm. chemicalbook.com The presence of a single peak for the four CH₂ protons confirms the symmetrical nature of the N,N'-ethylene bridge. The integration of this peak relative to an internal standard can be used to assess the purity of the sample. Impurities would present additional, extraneous peaks in the spectrum.
In substituted derivatives, the patterns become more complex, allowing for detailed structural confirmation. For example, in N-substituted imidazolidin-2-ones, the symmetry is broken, leading to distinct signals for the methylene protons, which often appear as multiplets due to spin-spin coupling.
Table 1: Representative ¹H NMR Spectral Data for Imidazolidin-2-one Derivatives
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 2-Imidazolidinone | -CH₂-CH₂- | ~3.52 | s |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | -CH₂- (urea side chain) | 3.35-3.45 | m |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | CH₃ (tolyl) | 2.29 | s |
Data compiled from research findings. chemicalbook.comnih.gov
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal, making it an essential tool for confirming the carbon skeleton.
In the ¹³C NMR spectrum of 2-imidazolidinone, two signals are expected: one for the carbonyl carbon (C=O) and one for the two equivalent methylene carbons (-CH₂-). The carbonyl carbon appears significantly downfield (at a higher chemical shift) due to the deshielding effect of the double-bonded oxygen atom. The methylene carbons appear further upfield. This simple two-peak spectrum is a clear fingerprint for the basic imidazolidin-2-one carbon skeleton.
Research on various derivatives demonstrates the utility of ¹³C NMR in distinguishing between isomers and confirming substitution patterns. nih.gov For instance, in a study of 1-(2,2-dimethoxyethyl)-3-(p-tolyl)urea, distinct signals were observed for the methyl carbon of the tolyl group (20.72 ppm), the methylene carbon (52.75 ppm), the methoxy (B1213986) carbons (55.45 ppm), the acetal (B89532) carbon (104.39 ppm), various aromatic carbons, and the carbonyl carbon (156.76 ppm). nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Imidazolidin-2-one and a Derivative
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Imidazolidinone | -CH₂-CH₂- | ~41.5 |
| 2-Imidazolidinone | C=O | ~161.2 |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | C=O | 156.76 |
Data compiled from research findings. nih.govchemicalbook.com
While 1D NMR provides information about individual atoms, two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of signals and the elucidation of complex molecular connectivity. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of a complex imidazolidinone derivative, cross-peaks would appear between the signals of adjacent protons, such as those on neighboring carbons in a side chain. This allows researchers to trace out the proton-proton connectivity networks within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the signals of protons with the signals of directly attached carbons. epfl.ch An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. epfl.ch This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H signals. For 2-imidazolidinone, a cross-peak would connect the proton signal at ~3.52 ppm with the carbon signal at ~41.5 ppm, confirming the C-H bond of the methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chprinceton.edu This is particularly useful for identifying connections across heteroatoms (like nitrogen or oxygen) and for assigning quaternary carbons (carbons with no attached protons). In an imidazolidinone derivative, an HMBC experiment would show a correlation between the N-H protons and the adjacent methylene carbons, as well as the carbonyl carbon. It would also reveal correlations between protons on a substituent and the carbons of the imidazolidinone ring, confirming the point of attachment.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful advancement over standard mass spectrometry, capable of measuring mass with extremely high accuracy (typically to within 5 parts per million). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net Low-resolution instruments can only provide the nominal mass, meaning multiple chemical formulas could correspond to the same integer mass. HRMS, however, can distinguish between compounds with very similar nominal masses by measuring their exact mass. researchgate.netazolifesciences.com
For 2-imidazolidinone (anhydrous form), the molecular formula is C₃H₆N₂O. nist.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element:
Carbon (¹²C) = 12.000000 Da
Hydrogen (¹H) = 1.007825 Da
Nitrogen (¹⁴N) = 14.003074 Da
Oxygen (¹⁶O) = 15.994915 Da
Theoretical Exact Mass of [C₃H₆N₂O+H]⁺ = 87.05584 Da
An HRMS analysis of a synthesized sample of 2-imidazolidinone would aim to detect an ion with an m/z value that matches this theoretical mass to within a very small margin of error. This provides definitive confirmation of the elemental composition, a critical piece of data in the characterization of new derivatives or the verification of reference standards. nih.gov The high resolving power of HRMS instruments also allows for the separation of ions with very similar m/z ratios in complex mixtures. longdom.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's structure, functional groups, and bonding arrangements. mdpi.comnih.gov Both methods probe the vibrational energy levels of molecules, but they operate on different principles. nih.gov IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. bellevuecollege.edu In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) that results from interaction with molecular vibrations. americanpharmaceuticalreview.com Together, they offer a comprehensive profile of a molecule's vibrational modes. mdpi.com
Infrared spectroscopy is an exceptionally effective tool for identifying the functional groups present in a molecule. bellevuecollege.eduyoutube.com Specific covalent bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in peaks in the IR spectrum. bellevuecollege.edu These absorption peaks can be correlated to the presence of particular functional groups.
For 2-imidazolidinone, the key functional groups each produce distinct signals in the IR spectrum:
N-H Group: The secondary amine groups give rise to N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹.
C=O Group: The carbonyl group (a cyclic urea (B33335), or amide) produces a very strong and sharp absorption peak due to C=O stretching. This peak is typically found in the 1630-1680 cm⁻¹ range for amides. libretexts.org
C-H Group: The methylene (-CH₂-) groups in the ring result in C-H stretching vibrations, which appear just below 3000 cm⁻¹.
C-N Group: C-N stretching vibrations are also present and typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org
The presence of water in 2-imidazolidinone hemihydrate would also be indicated by a broad O-H stretching band, likely overlapping with the N-H stretching region.
Table 3: Characteristic IR Absorption Frequencies for 2-Imidazolidinone Functional Groups
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3300 - 3500 |
| C-H (Alkane) | Stretch | 2850 - 3000 |
| C=O (Cyclic Urea/Amide) | Stretch | 1630 - 1680 |
Both IR and Raman spectroscopy are sensitive to intermolecular forces, particularly hydrogen bonding. nih.govresearchgate.net Hydrogen bonds have a significant effect on the vibrational frequencies of the participating functional groups. elsevier.com In the solid state of 2-imidazolidinone hemihydrate, extensive hydrogen bonding is expected to occur between the N-H groups (as hydrogen bond donors), the carbonyl oxygen atoms (as hydrogen bond acceptors), and the water molecules of hydration.
The key spectral manifestations of hydrogen bonding include:
Frequency Shift: The stretching frequency of a bond involved in a hydrogen bond (like N-H or O-H) typically shifts to a lower wavenumber (a "red shift"). nih.gov The stronger the hydrogen bond, the greater the shift.
Peak Broadening: Absorption bands corresponding to hydrogen-bonded groups become significantly broader compared to those of non-hydrogen-bonded ("free") groups.
Intensity Increase: The integrated intensity of the stretching band often increases upon hydrogen bond formation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher-energy, excited state. The technique is primarily used for the quantitative analysis of compounds containing chromophores—functional groups that absorb light.
In the 2-imidazolidinone molecule, the primary chromophore is the carbonyl group (C=O). The carbonyl group typically undergoes an n → π* (n-to-pi-star) electronic transition, where a non-bonding electron (from an oxygen lone pair) is excited into an anti-bonding π* orbital. This transition for saturated ketones and amides usually results in a weak absorption band in the UV region. While specific UV-Vis spectral data for 2-imidazolidinone hemihydrate is not detailed in the provided search context, related hetero-organic compounds are known to be analyzed by this method. nist.gov For example, analysis of various vinegars has been performed using UV-Vis spectroscopy in the 200-550 nm range to differentiate samples based on their colored compounds. mdpi.com
Chromatographic Separations
Chromatographic separation is a fundamental step in the analysis of 2-imidazolidinone hemihydrate and its derivatives, especially when they are present in complex mixtures. nih.gov The choice of chromatographic technique depends on the analyte's properties and the analytical goal. The two primary methods are Gas Chromatography (GC) and Liquid Chromatography (LC).
Gas Chromatography (GC): As discussed previously, GC separates compounds based on their volatility. emerypharma.com Due to the polar nature and low volatility of 2-imidazolidinone, direct analysis is not feasible. Therefore, GC methods require a derivatization step to convert the analyte into a more volatile form before injection into the chromatographic system. iaea.org
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is the more common and direct method for analyzing 2-imidazolidinone. researchgate.net Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for polar compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). 2-imidazolidinone, being polar, would elute relatively quickly under these conditions.
Chiral Chromatography: For the separation of enantiomers of chiral 2-imidazolidinone derivatives, specialized chiral stationary phases (CSPs) are required. Alternatively, pre-column derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral column like a C18. nih.govresearchgate.net Research has shown the successful enantioseparation of chiral organic acids after derivatization with an imidazolidinone-based reagent, achieving good resolution on an octadecylsilica column. nih.gov
Table 4: Summary of Chromatographic Techniques for 2-Imidazolidinone and Derivatives
| Technique | Typical Stationary Phase | Mobile Phase | Derivatization Requirement | Typical Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Nonpolar (e.g., DB-5MS) | Inert Gas (e.g., Helium) | Required for 2-imidazolidinone | Analysis of volatile impurities or derivatized parent compound. iaea.org |
| Reversed-Phase LC (RP-LC) | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Not required | Quantification and analysis in aqueous samples or complex mixtures. researchgate.net |
| Chiral LC | Chiral Stationary Phase (CSP) or standard C18 | Varies (polar or nonpolar) | Not required with CSP; Required for diastereomer formation with standard columns. nih.gov | Separation of enantiomers of chiral derivatives. nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and performing quantitative analysis of 2-imidazolidinone hemihydrate and its derivatives. thermofisher.krthermofisher.com The technique's high resolution and sensitivity make it ideal for separating the main compound from impurities, starting materials, and by-products.
In research settings, Reversed-Phase HPLC (RP-HPLC) is commonly utilized. For instance, a developed RP-HPLC method for a derivative, 1-Acetyl-2-imidazolidinone, demonstrated excellent linearity and precision for quantification. impactfactor.orgresearchgate.net Such methods are crucial for determining the presence of genotoxic or other unwanted impurities in a sample. impactfactor.orgresearchgate.net The purity of 2-imidazolidinone hemihydrate itself is often confirmed by HPLC, with commercial standards typically specifying an assay of ≥98.0%. thermofisher.krthermofisher.com
The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, flow rate, and detector. For imidazolidinone-related structures, C18 columns are frequently used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. impactfactor.orgeurekaselect.com Detection is commonly achieved using a UV detector at a specific wavelength, such as 210 nm or 215 nm. impactfactor.orgeurekaselect.com For more complex analyses, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides mass information for unequivocal peak identification and quantification of derivatives, even at trace levels. mdpi.com
| Parameter | Condition 1 (for Impurity Profiling) impactfactor.orgresearchgate.net | Condition 2 (for Quantification) mdpi.com | Condition 3 (for Assay) eurekaselect.com |
|---|---|---|---|
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) | Intrada Amino Acid (100 mm x 3.0 mm) | Not Specified |
| Mobile Phase | Water: Acetonitrile (95:5 v/v) | Acetonitrile with 0.1% formic acid and 100 mM ammonium (B1175870) formate | Acetonitrile: Water (25:75, v/v) |
| Flow Rate | Not Specified | 0.6 mL/min | Not Specified |
| Detection | UV at 215 nm | ESI-MS/MS | UV at 210 nm |
| Column Temperature | Not Specified | Not Specified | 40.0°C |
Gas Chromatography (GC) for Volatile Components and Enantiomeric Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of 2-imidazolidinone hemihydrate, GC is primarily used to detect and quantify residual volatile solvents from the synthesis process and to determine the enantiomeric purity of its chiral derivatives.
For the analysis of non-volatile compounds like imidazolidinones by GC, a derivatization step is often required to increase their volatility and thermal stability. iaea.orgnih.gov This involves reacting the compound with a derivatizing agent to form a more volatile derivative that is amenable to GC analysis. iaea.org Once volatilized, the components are separated based on their boiling points and interaction with the stationary phase of the GC column. A mass selective detector (MSD) can be coupled with the GC system (GC-MS) for definitive identification of the volatile components. iaea.org
A critical application of GC in this field is the determination of enantiomeric purity. Chiral derivatives of 2-imidazolidinone can be separated into their respective enantiomers using a chiral stationary phase column. researchgate.net This enantioselective GC method offers high efficiency and sensitivity, allowing for the accurate quantification of even trace amounts of an undesired enantiomer. researchgate.net The derivatization process must be carefully chosen to avoid racemization of the chiral center.
| Parameter | Description |
|---|---|
| Derivatization | A two-step process (e.g., methylation followed by acetylation) is used to replace active hydrogens without causing racemization. |
| Column | A chiral stationary phase column (e.g., CHIRALDEX G-TA) is used to resolve the enantiomers. |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification. |
| Principle | The derivatized enantiomers exhibit different interactions with the chiral stationary phase, leading to different retention times and thus separation. |
| Application | Allows for the precise determination of enantiomeric excess (ee), which is crucial for stereoselective synthesis and pharmaceutical applications. nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry for monitoring reaction progress and guiding purification strategies. libretexts.orgnih.gov Its simplicity allows chemists to quickly assess the status of a reaction. libretexts.org
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. rsc.orgyoutube.com Alongside the reaction mixture, spots of the starting material and sometimes the expected product are applied as references. libretexts.org The plate is then developed in a suitable solvent system (eluent). By observing the disappearance of the starting material spot and the appearance of a new product spot, the progress and completion of the reaction can be determined. libretexts.orgyoutube.com
TLC also serves as a preliminary tool for developing conditions for larger-scale purification by column chromatography. chemistryhall.com Furthermore, it can be used directly for purification on a small scale through a technique called preparative TLC. chemrxiv.orgescholarship.org In preparative TLC, the crude mixture is applied as a band onto a thicker silica (B1680970) plate. After development, the separated bands corresponding to the desired compound are visualized (often under UV light), scraped from the plate, and the pure compound is extracted from the silica gel with an appropriate solvent. chemrxiv.org
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are paramount for the solid-state characterization of crystalline materials like 2-imidazolidinone hemihydrate. These methods provide definitive information about the atomic and molecular structure, crystalline phase, and purity.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including the precise arrangement of atoms and their connectivity. researchgate.netnih.govspringernature.com For chiral derivatives of 2-imidazolidinone, this technique is invaluable as it can determine the absolute configuration of stereogenic centers. researchgate.netnih.gov
The process requires a high-quality single crystal of the compound, which can be challenging to grow. researchgate.net Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the molecular structure can be solved and refined. springernature.com This provides definitive proof of the compound's structure, conformation, and stereochemistry, which is often impossible to achieve with other analytical techniques alone. nih.gov
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly useful for identifying the specific crystalline form or polymorph of a compound. ncl.ac.uk Different crystalline phases of the same compound will produce distinct PXRD patterns, acting as a unique "fingerprint" for each phase. ncl.ac.uk
This technique is crucial for characterizing 2-imidazolidinone hemihydrate, allowing for its differentiation from anhydrous or other solvated forms. The analysis involves irradiating a powdered sample with X-rays over a range of angles (2θ) and measuring the intensity of the diffracted rays. usp.orgmarshall.edu The resulting diffractogram, a plot of intensity versus 2θ, can be compared to reference patterns from databases for phase identification. ncl.ac.uk PXRD is also used to assess the crystalline purity of a sample by detecting the presence of diffraction peaks corresponding to crystalline impurities.
| Parameter | Typical Setting marshall.edu |
|---|---|
| Radiation Source | Cu-Kα |
| Generator Voltage | 30 kV |
| Generator Current | 10 mA |
| Scan Range (2θ) | Typically from ~2° to 40° for organic compounds usp.org |
| Scan Mode | Continuous |
| Detector | Position Sensitive Detector (PSD) or Hybrid Photon Counting Detector usp.org |
Other Advanced Analytical Techniques
In addition to the aforementioned techniques, a variety of other analytical methods are employed to provide a complete characterization of 2-imidazolidinone hemihydrate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the molecular structure and connectivity. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-imidazolidinone hemihydrate will show characteristic absorption bands for N-H, C-H, and C=O bonds, serving as a quick identity check. mdpi.commerckmillipore.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns under ionization. nist.gov
Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound. DSC can determine the melting point and enthalpy of fusion, while TGA can be used to quantify the water content in the hemihydrate form by measuring mass loss upon heating. nist.gov
Thermogravimetric Analysis (TGA) for Hydrate (B1144303) Stoichiometry and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the stoichiometry of hydrates by measuring changes in a sample's mass as a function of temperature. For 2-Imidazolidinone hemihydrate (C₃H₆N₂O · 0.5H₂O), TGA is employed to quantify the water content and assess its thermal stability.
As the sample is heated under a controlled atmosphere (typically inert, like nitrogen), a distinct mass loss is observed corresponding to the evaporation of the water of hydration. The molecular weight of anhydrous 2-imidazolidinone is 86.09 g/mol , and the total molecular weight of the hemihydrate is approximately 95.10 g/mol . The theoretical water content is therefore calculated to be approximately 9.47%.
A typical TGA experiment would reveal a weight loss step that begins at a temperature indicative of the onset of dehydration. This mass loss should closely correspond to the theoretical value of 9.47%, confirming the hemihydrate stoichiometry. Following dehydration, the TGA curve will show a plateau, indicating the stability of the anhydrous form, until the onset of thermal decomposition at a higher temperature. The temperatures at which these events occur are key indicators of the material's thermal stability.
Table 1: Theoretical vs. Expected Experimental TGA Data for 2-Imidazolidinone Hemihydrate
| Parameter | Theoretical Value | Expected TGA Result | Information Gained |
|---|---|---|---|
| Water Content (%) | 9.47% | ~9.5% mass loss | Confirms hydrate stoichiometry |
| Dehydration Onset Temp. | N/A | Compound-specific | Thermal stability of the hydrate |
| Decomposition Onset Temp. | N/A | Compound-specific | Thermal stability of the anhydrous form|
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is an invaluable tool for identifying phase transitions such as melting, crystallization, and solid-solid transitions.
For 2-Imidazolidinone hemihydrate, a DSC thermogram would display distinct thermal events. An initial endothermic peak is expected, which corresponds to the energy absorbed by the sample to release the water molecules from the crystal lattice. This dehydration event is often followed by the melting of the resulting anhydrous form, which appears as a sharp endothermic peak at a specific melting temperature (Tₘ). The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information on the crystallinity of the material. Analysis of these phase transitions is crucial for understanding the material's physical properties and processing behavior.
Table 2: Expected DSC Events for 2-Imidazolidinone Hemihydrate
| Thermal Event | Expected Observation | Thermodynamic Parameter | Significance |
|---|---|---|---|
| Dehydration | Broad or sharp endothermic peak | Enthalpy of dehydration (ΔHdeh) | Energy required to remove water |
| Melting | Sharp endothermic peak | Melting Temperature (Tₘ), Enthalpy of Fusion (ΔHfus) | Purity, identification, and crystallinity |
| Crystallization | Exothermic peak (on cooling) | Crystallization Temperature (T꜀) | Tendency to recrystallize |
Computational Methods Integrated with Experimental Data
The integration of computational methods, such as Density Functional Theory (DFT), with experimental TGA and DSC data provides a deeper molecular-level understanding of a material's properties. nih.govresearchgate.net While experimental techniques identify what thermal events occur, computational modeling can explain why they occur at specific temperatures and energies. mdpi.com
For 2-Imidazolidinone hemihydrate, computational approaches can be used to:
Calculate Lattice Energy: By modeling the crystal structure, the lattice energy of both the hydrated and anhydrous forms can be calculated. mdpi.com The energy difference provides a theoretical estimation of the hydration/dehydration stability.
Analyze Intermolecular Interactions: Modeling can elucidate the hydrogen-bonding network between the water molecules and the 2-imidazolidinone molecules. The strength and geometry of these bonds are directly related to the thermal energy required for dehydration, which can be correlated with TGA and DSC results. researchgate.net
Predict Vibrational Spectra: Computational methods can predict the vibrational frequencies (e.g., infrared spectra) of the compound. These predictions can help interpret experimental spectra and confirm the presence and bonding environment of water in the hydrate.
This synergistic approach allows for a more robust characterization. For instance, if TGA/DSC shows a particularly high dehydration temperature, computational modeling can verify if this is due to unusually strong hydrogen bonding or a specific packing arrangement within the crystal lattice that sterically hinders water removal. nih.govresearchgate.net This combined strategy is essential for a comprehensive understanding of crystalline hydrates in materials science. nih.gov
Research on Applications of 2 Imidazolidinone Hemihydrate in Advanced Materials and Specialized Chemical Syntheses
Building Blocks for Complex Organic Molecules
2-Imidazolidinone hemihydrate, a derivative of imidazolidinone, is a versatile building block in the synthesis of more complex organic molecules. guidechem.coma2bchem.com Its five-membered heterocyclic ring, containing two nitrogen atoms and a carbonyl group, provides a reactive and functional core for constructing a variety of biologically active compounds. a2bchem.comatamankimya.com This white crystalline solid serves as a key intermediate in the creation of intricate molecular frameworks through reactions such as cyclization, alkylation, and condensation. guidechem.coma2bchem.com
Intermediate in Pharmaceutical Synthesis
The utility of 2-imidazolidinone hemihydrate as a pharmaceutical intermediate is well-established. guidechem.comatamankimya.com It serves as a foundational component in the synthesis of various therapeutic agents. guidechem.comatamankimya.com The inherent structure of the imidazolidinone ring is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity.
2-Imidazolidinone hemihydrate is a crucial raw material in the preparation of several active pharmaceutical ingredients (APIs). fishersci.ca Its role as an intermediate is pivotal in the development of various biologically active compounds with potential therapeutic applications. atamankimya.com
The imidazolidinone ring system is considered a "privileged scaffold" in medicinal chemistry. This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.govrsc.org The 2-imidazolidinone structure provides a versatile platform for creating diverse libraries of compounds to be screened for various biological activities. nih.gov
A significant application of 2-imidazolidinone hemihydrate is its role as a precursor in the synthesis of broad-spectrum antibiotics, notably Azlocillin and Mezlocillin. atamankimya.comatamankimya.comatamanchemicals.comgoogle.com These semisynthetic penicillins are effective against a wide range of bacteria. mdedge.com
The synthesis of these antibiotics involves the acylation of ampicillin (B1664943) with a reactive form of a 2-oxoimidazolidine derivative. For instance, the synthesis of Azlocillin involves the reaction of ampicillin with N-chlorocarbonyl-2-oxoimidazolidine. google.com Similarly, the synthesis of Mezlocillin involves acylating ampicillin with 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. chemicalbook.comgoogle.comgoogle.com
Table 1: Synthesis of Antibiotics from 2-Imidazolidinone Derivatives
| Antibiotic | Precursor derived from 2-Imidazolidinone | Key Reaction |
| Azlocillin | N-chlorocarbonyl-2-oxoimidazolidine | Acylation of ampicillin google.com |
| Mezlocillin | 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone | Acylation of ampicillin chemicalbook.comgoogle.comgoogle.com |
Precursor for Agrochemicals
Beyond pharmaceuticals, 2-imidazolidinone hemihydrate is utilized as an intermediate in the production of various agrochemicals. atamankimya.com Its heterocyclic structure is a useful template for designing molecules with specific biological activities, including herbicides, insecticides, and plant growth regulators. google.commade-in-china.comfengchengroup.com
Monomer in Polymer Synthesis
2-Imidazolidinone and its derivatives can act as monomers in polymerization reactions. made-in-china.com As a polar compound, it can be incorporated into polymers like polyurethanes and polyamides to enhance their mechanical properties, such as flexibility and thermal stability. made-in-china.com It can also function as a crosslinking agent in some polymer systems, which improves the durability and chemical resistance of the final material. made-in-china.com Additionally, it has been used in the manufacture of finishing agents for textiles and leather, as well as in the formulation of plasticizers, lacquers, and adhesives. thegoodscentscompany.com
Functional Additives in Material Science
2-Imidazolidinone hemihydrate, also known as ethylene (B1197577) urea (B33335) hemihydrate, demonstrates significant utility as a functional additive across various sectors of material science. Its unique chemical structure allows it to perform diverse roles, from enhancing the properties of coatings and adhesives to controlling the release of active compounds and mitigating harmful substances.
Crosslinking Agents in Coatings and Adhesives
In the realm of coatings and adhesives, 2-imidazolidinone hemihydrate functions as a crucial crosslinking agent. guidechem.com Crosslinking agents are vital for creating strong, durable networks within polymer structures, thereby improving the mechanical properties and longevity of the final product. The reactivity of 2-imidazolidinone allows it to form robust chemical bonds with other components in coating and adhesive formulations. guidechem.com This crosslinking action enhances adhesion, durability, and resistance to chemical and environmental degradation. guidechem.com
The compound is utilized in the production of thermosetting resins, particularly dimethylol ethylene urea resins, which find application in textile and paper industries. ariix-india.com Furthermore, it is a component in formaldehyde-free crosslinking compositions, reacting with multifunctional aldehydes to form the basis of these systems. google.com These compositions are employed in a wide array of applications, including general industrial coatings, automotive finishes, and wood coatings. google.com The inclusion of 2-imidazolidinone hemihydrate in these formulations contributes to the development of high-performance coatings with improved hardness and drying characteristics. google.com
Release Control Agents in Flavor and Fragrance Industries
The flavor and fragrance industries utilize 2-imidazolidinone hemihydrate as a release control agent. atamanchemicals.comatamanchemicals.comindiamart.comconnectchemicals.com This application leverages the compound's ability to encapsulate or interact with volatile flavor and fragrance molecules, controlling their release over a prolonged period. This controlled-release mechanism is essential for products such as air fresheners, where a consistent and long-lasting scent is desired. atamankimya.com The compound's interaction with the active ingredients ensures a gradual and sustained emission, enhancing the consumer experience.
Formaldehyde (B43269) Scavenging Additives in Resins and Textiles
One of the most significant applications of 2-imidazolidinone hemihydrate is as a formaldehyde scavenger. atamanchemicals.comatamankimya.comatamankimya.com Formaldehyde is a common component in many industrial resins, such as urea-formaldehyde, melamine-formaldehyde, and phenolic resins, which are widely used as adhesives in the production of artificial panels like plywood, chipboard, and fiberboard. atamankimya.com A major drawback of these resins is the slow release of gaseous formaldehyde, a known carcinogen, into the environment. atamankimya.comatamankimya.com
2-Imidazolidinone hemihydrate is added to these resin systems to effectively capture and reduce free formaldehyde emissions without negatively impacting the adhesive properties. atamanchemicals.comatamankimya.com It can achieve a significant reduction in formaldehyde levels, in some cases up to 75%, depending on the specific application and resin system. atamankimya.com This formaldehyde-scavenging capability extends to the textile industry, where it is used to remove residual formaldehyde from fabrics treated with certain finishing resins to improve properties like wrinkle resistance. atamankimya.comevitachem.com The compound is also a key ingredient in various household and commercial products designed to remove formaldehyde from the air, such as high-performance formaldehyde removers and deodorizers for furniture and cars. atamanchemicals.comatamankimya.com
Table 1: Applications of 2-Imidazolidinone Hemihydrate as a Functional Additive
| Application Area | Function | Mechanism of Action | Industry |
|---|---|---|---|
| Coatings & Adhesives | Crosslinking Agent | Reacts with other components to form strong chemical bonds, improving adhesion and durability. guidechem.com | Coatings, Construction, Automotive google.comatamanchemicals.com |
| Flavors & Fragrances | Release Control Agent | Interacts with volatile molecules to control their gradual release. atamanchemicals.comatamanchemicals.comindiamart.comconnectchemicals.com | Fragrance, Consumer Products atamanchemicals.comatamankimya.com |
| Resins & Textiles | Formaldehyde Scavenger | Reacts with and captures free formaldehyde, reducing its emission. atamanchemicals.comatamankimya.comatamankimya.com | Construction, Textiles, Automotive ariix-india.comatamankimya.com |
Use in Chiral Microporous Material Synthesis
Research has demonstrated the utility of 2-imidazolidinone as a reactant in the synthesis of chiral microporous materials from achiral precursors. atamanchemicals.comatamankimya.comatamankimya.comchemicalbook.comsigmaaldrich.com Chiral microporous materials have gained significant attention due to their potential applications in areas such as enantioselective separation, catalysis, and sensing. The ability to synthesize these complex structures from simpler, non-chiral building blocks is a significant advancement in materials chemistry, and 2-imidazolidinone plays a key role in this process. sigmaaldrich.com
Exploration in Catalysis
The inherent chemical properties of the imidazolidinone structure have led to its exploration in the field of catalysis, particularly in the development of novel organocatalysts.
As an Organocatalyst or Co-catalyst
Derivatives of imidazolidinone have emerged as powerful organocatalysts for a variety of asymmetric transformations. caltech.edusigmaaldrich.com These catalysts, often referred to as MacMillan catalysts, operate by forming a chiral iminium ion with α,β-unsaturated aldehydes. caltech.edubeilstein-journals.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating reactions such as the Diels-Alder reaction with high enantioselectivity. caltech.edusigmaaldrich.com
The development of second-generation imidazolidinone catalysts has expanded their application to a broader range of reactions, including conjugate additions and Friedel-Crafts alkylations. caltech.edusigmaaldrich.com These catalysts offer an alternative to traditional metal-based catalysts, providing a means to perform asymmetric synthesis under milder and more environmentally benign conditions. nih.gov The effectiveness of these imidazolidinone-based organocatalysts is often enhanced by the use of a co-catalyst, typically an acid, which plays a crucial role in the catalytic cycle. caltech.edu Research in this area continues to uncover new applications and refine the design of these versatile catalysts for complex chemical syntheses. beilstein-journals.org
Imidazolidinone-Derived Catalysts in Asymmetric Reactions
Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, represent a cornerstone in the field of asymmetric synthesis. ontosight.airsc.org These small organic molecules are celebrated for their robustness, easy preparation from amino acids, and their ability to catalyze a wide array of chemical transformations with high enantioselectivity under mild conditions. ontosight.airsc.org Their effectiveness stems from their unique mechanism of action, which typically involves the formation of a chiral iminium ion. ontosight.airsc.org
The catalytic cycle begins when the secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde. scienceopen.comsigmaaldrich.com This reaction forms a transient, chiral iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. rsc.orgscienceopen.com This "LUMO-lowering" activation makes the substrate significantly more susceptible to attack by a nucleophile. rsc.orgcaltech.edu The chiral scaffold of the catalyst dictates the facial orientation of the attack, thereby controlling the stereochemistry of the product and leading to high enantiomeric excess. ontosight.ai
This activation strategy has been successfully applied to a diverse range of important asymmetric reactions. alfachemic.com Notable examples include Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and Michael additions. ontosight.airsc.orgsigmaaldrich.com For instance, the first highly enantioselective organocatalytic Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910) was achieved using an imidazolidinone catalyst, yielding the product with excellent selectivity. sigmaaldrich.comwalisongo.ac.id Similarly, these catalysts have proven highly effective in the Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes. rsc.orgsigmaaldrich.comnih.gov The versatility of these catalysts has established them as powerful tools for the stereoselective construction of complex molecules, including natural products and pharmaceuticals. ontosight.ai
| Asymmetric Reaction | Catalyst's Role | Key Mechanism | Example Application |
|---|---|---|---|
| Diels-Alder Reaction | Activates the dienophile | Iminium ion formation lowers the dienophile's LUMO energy. scienceopen.com | Cycloaddition of cyclopentadiene to α,β-unsaturated aldehydes. walisongo.ac.id |
| Friedel-Crafts Alkylation | Activates the electrophile | Iminium ion intermediate reacts with electron-rich aromatics like indoles and pyrroles. rsc.org | Enantioselective alkylation of indoles. sigmaaldrich.comnih.gov |
| 1,3-Dipolar Cycloaddition | Controls stereochemistry of the cycloaddition | Reaction of nitrones with α,β-unsaturated aldehydes via an activated iminium ion. rsc.org | Synthesis of chiral isoxazolidines. rsc.org |
| Michael Addition | Activates the α,β-unsaturated system | Iminium catalysis facilitates the conjugate addition of nucleophiles. rsc.orgcaltech.edu | Addition of pyrrole (B145914) and indole (B1671886) derivatives to enals. rsc.org |
Beyond iminium ion activation, imidazolidinone catalysts can also operate through an enamine catalysis pathway. rsc.org In this mode, condensation with a saturated aldehyde generates a nucleophilic enamine intermediate, which can then react with various electrophiles. rsc.orgnih.gov This dual reactivity allows for an even broader scope of transformations, including organocascade reactions where both activation modes are utilized in a single synthetic operation. caltech.edu
Emerging Research Areas
Recent research has expanded the utility of 2-imidazolidinone hemihydrate beyond its foundational role in organocatalysis, exploring its application in novel synthetic methodologies for advanced materials and the development of specialized chemical derivatives.
A significant emerging application for 2-imidazolidinone, also known as ethyleneurea (e-urea), is in the urothermal synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands, with potential applications in gas storage, separation, and catalysis. chemrxiv.orgespublisher.com Urothermal synthesis utilizes urea derivatives as solvents, often at elevated temperatures, and 2-imidazolidinone hemihydrate is a particularly useful medium due to its relatively low melting point of 58 °C. rsc.orgresearchgate.net
In this context, 2-imidazolidinone hemihydrate is a remarkably versatile component, capable of playing multiple roles in the construction of the MOF architecture. rsc.orgrsc.org Its functions include:
Solvent: It serves as the reaction medium, facilitating the dissolution and diffusion of the metal salts and organic linkers required for crystal growth. rsc.orgnih.gov
Acidity Regulator: It can act as a soft regulator of the solution's acidity during the synthesis process. rsc.orgrsc.org
Pore-Filling Species: In some resulting structures, e-urea molecules are found occupying the pores of the MOF. rsc.orgrsc.org
Coordinating Ligand: The carbonyl oxygen of the e-urea molecule can coordinate directly to the metal centers of the framework, often acting as a bridging ligand between two metal cations. rsc.orgrsc.org This coordination is frequently assisted by hydrogen bonding from its NH groups. rsc.org
In Situ Reagent Source: Under certain urothermal conditions, 2-imidazolidinone can decompose to yield ethylenediamine (B42938), which is then incorporated into the final MOF structure as a ligand. rsc.orgrsc.org
For example, in the synthesis of a Yttrium-based MOF, [Y₂(bdc)₃(e-urea)₂(H₂O)₂], 2-imidazolidinone hemihydrate was used as the solvent, with the e-urea molecules also acting as ligands coordinated to the metal center. rsc.org This urothermal approach has demonstrated potential for creating novel chiral architectures and achieving enantio-enrichment. rsc.org
| Role in MOF Synthesis | Description | Example |
|---|---|---|
| Solvent | Provides the medium for the reaction. The hemihydrate's low melting point (58 °C) is advantageous. rsc.orgresearchgate.net | Used as a solvent in the synthesis of various lanthanide-based MOFs. nih.gov |
| Ligand | The carbonyl oxygen coordinates to metal centers, often in a bridging mode. rsc.org | Observed as a bridging ligand in [Cd(1,3-bdc-OH)(e-urea)]₂(en). rsc.org |
| Template/Pore-Filler | Occupies the pores of the synthesized framework as a guest molecule. rsc.org | Found as a solvent molecule in the pores of Cu(1,4-ndc)(en)(H₂O). rsc.org |
| Decomposition Product Source | Decomposes to form ethylenediamine (en), which is then incorporated as a ligand. rsc.org | The 'en' ligand in [Cu(1,4-ndc)(en)] is derived from the decomposition of e-urea. rsc.org |
The 2-imidazolidinone scaffold is a versatile building block for the synthesis of new derivatized compounds with tailored properties. atamankimya.coma2bchem.com Its inherent chemical functionality—a cyclic urea with two reactive nitrogen atoms and a carbonyl group—allows for a wide range of chemical modifications. atamankimya.com This has made it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. atamankimya.comguidechem.com
A key area of development is the creation of chiral derivatizing agents for analytical applications. nih.gov Chemical derivatization is a process that modifies an analyte to make it more suitable for separation and detection, for instance, by gas or liquid chromatography. jfda-online.comresearchgate.net In a recent study, a novel chiral derivatization reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂), was synthesized from an imidazolidinone precursor. nih.gov This reagent was designed to react with the carboxyl group of organic acids. nih.gov
When chiral organic acids (existing as enantiomers) are reacted with this single-enantiomer derivatizing agent, they are converted into diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns. nih.gov The researchers successfully used this imidazolidinone-derived reagent to separate the enantiomers of lactic acid, hydroxybutyric acid, and tartaric acid using LC-tandem mass spectrometry (LC-MS/MS). nih.gov This work demonstrates how the imidazolidinone structure can be modified to create a specialized tool for analytical chemistry, specifically for the challenging task of chiral separation.
Q & A
Q. How can researchers resolve discrepancies between theoretical and observed reaction outcomes when using this compound as an intermediate?
- Methodological Answer : Conduct kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Use LC-MS to detect side products (e.g., dimerization or hydrolysis derivatives). Adjust reaction stoichiometry and scavengers (e.g., molecular sieves) to suppress competing pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
